molecular formula C7H5N3O2 B571760 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid CAS No. 1234616-39-7

3h-Imidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B571760
CAS No.: 1234616-39-7
M. Wt: 163.136
InChI Key: RMQNAJSTWKWBBU-UHFFFAOYSA-N
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Description

3h-Imidazo[4,5-c]pyridine-7-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.136. The purity is usually 95%.
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Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQNAJSTWKWBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3H-imidazo[4,5-c]pyridine-7-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

3H-Imidazo[4,5-c]pyridines, as isomers of purines, are privileged structures in the development of novel therapeutic agents.[1] Derivatives of this scaffold have shown a wide range of biological activities, including potential as anticancer and antiviral agents.[2][3] The synthesis of this compound is a crucial step for the further derivatization and exploration of this chemical space in drug discovery programs. This guide outlines the primary synthetic strategies, focusing on a logical and reproducible pathway.

Overview of Synthetic Strategies

The most prevalent and effective methods for the synthesis of the imidazo[4,5-c]pyridine core involve the construction of the imidazole ring from a substituted pyridine precursor.[1][4] A common approach begins with a 3,4-diaminopyridine derivative, which undergoes cyclization with a suitable one-carbon synthon to form the fused imidazole ring.[1][3][4]

This guide will focus on a multi-step synthesis beginning with a commercially available pyridine precursor, leading to a key 3,4-diaminopyridine intermediate, followed by cyclization and final functional group transformation to yield the target carboxylic acid.

Detailed Synthetic Pathway

A rational and efficient synthetic route to this compound is proposed, commencing from 2-amino-3-nitro-4-cyanopyridine. This pathway involves reduction of the nitro group, cyclization to form the imidazole ring, and subsequent hydrolysis of the nitrile to the carboxylic acid.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway A 2-Amino-3-nitro-4-cyanopyridine B 2,3-Diamino-4-cyanopyridine A->B Reduction (e.g., Pd/C, H2) C 3H-Imidazo[4,5-c]pyridine-7-carbonitrile B->C Cyclization (e.g., Formic Acid) D This compound C->D Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed synthetic route to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

This step involves the reduction of the nitro group of 2-amino-3-nitro-4-cyanopyridine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reaction Scheme:

    • 2-Amino-3-nitro-4-cyanopyridine + H₂ (in the presence of a catalyst) → 2,3-Diamino-4-cyanopyridine

  • Experimental Protocol:

    • In a suitable reaction vessel, dissolve 2-amino-3-nitro-4-cyanopyridine in a solvent such as methanol.

    • Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm).

    • Stir the reaction at room temperature for 2 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2,3-diamino-4-cyanopyridine.

  • Quantitative Data:

    • A similar reduction of a 2-amino-3-nitropyridine derivative is reported to proceed with high yield.[5]

The formation of the imidazole ring is achieved by reacting the 3,4-diaminopyridine intermediate with a one-carbon source, such as formic acid or an orthoformate.

  • Reaction Scheme:

    • 2,3-Diamino-4-cyanopyridine + HCOOH → 3H-Imidazo[4,5-c]pyridine-7-carbonitrile

  • Experimental Protocol:

    • Place 2,3-diamino-4-cyanopyridine in a round-bottom flask.

    • Add an excess of formic acid, which acts as both the reagent and the solvent.

    • Heat the reaction mixture at reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid with a base, such as a saturated solution of sodium bicarbonate.

    • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

  • Quantitative Data:

    • The cyclization of diaminopyridines with aldehydes or their equivalents can result in yields ranging from 66.3% to 81.2%, depending on the specific substrates and conditions.[5]

The final step is the hydrolysis of the nitrile group to the carboxylic acid. This is typically achieved under basic conditions.

  • Reaction Scheme:

    • 3H-Imidazo[4,5-c]pyridine-7-carbonitrile + NaOH (aq) → this compound

  • Experimental Protocol (adapted from a similar procedure[5]):

    • In a round-bottom flask, suspend 3H-imidazo[4,5-c]pyridine-7-carbonitrile in an aqueous solution of sodium hydroxide (e.g., 2-4 M).

    • Heat the mixture to reflux and maintain for several hours (e.g., 18 hours), monitoring the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with a concentrated acid, such as hydrochloric acid, to a pH of 1-2.

    • The product, this compound, should precipitate from the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Quantitative Data:

    • The hydrolysis of a similar 2-phenyl-3H-imidazo[4,5-B]pyridine-7-carbonitrile is reported to yield the corresponding carboxylic acid in 85% yield with an HPLC purity of 95%.[5]

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Data (Example)
12,3-Diamino-4-cyanopyridineC₆H₅N₅147.14>95High-
23H-Imidazo[4,5-c]pyridine-7-carbonitrileC₇H₄N₄144.1466-81[5]>95-
3This compound C₇H₅N₃O₂ 163.13 ~85[5] >95 ESI-MS: 164.1 [M+H]⁺

Workflow Diagram for the Synthesis of this compound:

Experimental Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A1 Dissolve 2-Amino-3-nitro-4-cyanopyridine in MeOH A2 Add Pd/C catalyst A1->A2 A3 Hydrogenate A2->A3 A4 Filter to remove catalyst A3->A4 A5 Concentrate to obtain 2,3-Diamino-4-cyanopyridine A4->A5 B1 React 2,3-Diamino-4-cyanopyridine with Formic Acid A5->B1 B2 Reflux B1->B2 B3 Neutralize and Isolate B2->B3 B4 Purify to obtain 3H-Imidazo[4,5-c]pyridine-7-carbonitrile B3->B4 C1 Suspend Nitrile in aq. NaOH B4->C1 C2 Reflux C1->C2 C3 Acidify to precipitate product C2->C3 C4 Filter and Dry to obtain final product C3->C4

Caption: A step-by-step workflow for the synthesis process.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined experimental protocols and leveraging the provided quantitative data, researchers and drug development professionals can confidently produce this valuable building block for the creation of novel chemical entities with potential therapeutic applications. The presented synthetic route is robust and relies on well-established chemical transformations, ensuring a high degree of reproducibility.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Prospective Mechanisms of Action of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the mechanism of action for 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid is not extensively available in current scientific literature. This guide synthesizes information from studies on structurally related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives to propose potential mechanisms of action and provide a framework for future research.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] These activities stem from their ability to interact with various biological targets, primarily enzymes and receptors involved in key cellular signaling pathways.[4] This document explores the plausible molecular mechanisms through which this compound may exert its therapeutic effects, based on the known actions of its chemical congeners.

Core Therapeutic Hypotheses: Enzyme and Pathway Inhibition

Based on the activities of related imidazopyridine compounds, three primary mechanisms of action are hypothesized for this compound:

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A prominent mechanism for the anti-proliferative effects of some imidazo[4,5-c]pyridine derivatives is the inhibition of CDK2, a key regulator of the cell cycle.[5]

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: Certain imidazo[4,5-c]pyridines have been shown to inhibit PARP, an enzyme crucial for DNA repair. This action can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects.[6]

  • Modulation of the STAT3/NF-κB Signaling Pathway: Imidazopyridine derivatives have been observed to modulate inflammatory pathways, including the STAT3/NF-κB axis, which is implicated in both inflammation and cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a critical enzyme that, in complex with cyclin E and cyclin A, governs the G1/S phase transition of the cell cycle.[7] Dysregulation of CDK2 activity is a hallmark of many cancers.[7] Imidazo[4,5-c]pyridine-based compounds have been designed as potent CDK2 inhibitors.

Proposed Signaling Pathway: CDK2 Inhibition

CDK2_Inhibition cluster_0 G1 Phase cluster_1 S Phase Transition cluster_2 Inhibition CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Imidazopyridine 3h-Imidazo[4,5-c] pyridine-7-carboxylic acid Imidazopyridine->CyclinE_CDK2 inhibits

Caption: Proposed inhibition of the G1/S cell cycle transition by this compound through CDK2 blockade.

Quantitative Data for a Related CDK2 Inhibitor
CompoundTargetIC50Cell LinesReference
Compound 5b (imidazo[4,5-c]pyridine derivative)CDK221 nMHL60, A549, HCT116[8]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors represent a targeted cancer therapy that exploits deficiencies in DNA repair mechanisms, such as mutations in BRCA1/2 genes.[9][10] PARP enzymes are essential for the repair of single-strand DNA breaks.[11] Inhibiting PARP in cancer cells that already have a compromised ability to repair double-strand breaks (e.g., due to BRCA mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[11][12]

Proposed Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome SSB Single-Strand Break PARP PARP SSB->PARP activates DSB Double-Strand Break HRR Homologous Recombination Repair (e.g., BRCA1/2) DSB->HRR repaired by PARP->SSB repairs Unrepaired_DSB Unrepaired DSBs PARP->Unrepaired_DSB HRR->Unrepaired_DSB (if deficient) Imidazopyridine 3h-Imidazo[4,5-c] pyridine-7-carboxylic acid Imidazopyridine->PARP inhibits Cell_Death Apoptosis / Cell Death Unrepaired_DSB->Cell_Death

Caption: Synthetic lethality induced by PARP inhibition in homologous recombination deficient cells.

Modulation of the STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB transcription factors are key mediators of inflammatory responses and are constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[13] There is significant crosstalk between these two pathways. Some imidazopyridine derivatives have demonstrated anti-inflammatory activity, suggesting they may interfere with this signaling axis.

Proposed Signaling Pathway: STAT3/NF-κB Modulation

STAT3_NFkB_Modulation cluster_0 Upstream Activation cluster_1 Transcription Factor Activation cluster_2 Nuclear Translocation & Gene Expression cluster_3 Inhibition Cytokines Cytokines (e.g., IL-6, TNF-α) JAK JAK Cytokines->JAK IKK IKK Cytokines->IKK STAT3 STAT3 JAK->STAT3 phosphorylates NFkB NF-κB IKK->NFkB phosphorylates IκBα, releasing NF-κB pSTAT3 p-STAT3 STAT3->pSTAT3 pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pSTAT3->Nucleus pNFkB->Nucleus Target_Genes Target Genes (e.g., COX-2, iNOS, Cyclin D1) Nucleus->Target_Genes transcription of Imidazopyridine 3h-Imidazo[4,5-c] pyridine-7-carboxylic acid Imidazopyridine->JAK inhibits Imidazopyridine->IKK inhibits

Caption: Putative inhibition of the STAT3 and NF-κB signaling pathways by targeting upstream kinases.

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, the following experimental protocols are suggested.

General Experimental Workflow

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation Cell_Culture Select Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Kinase_Assay In vitro Kinase Assay (CDK2, PARP) Proliferation_Assay->Kinase_Assay Western_Blot Western Blot Analysis (p-STAT3, p-NF-κB, p-pRb, γH2AX) Proliferation_Assay->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Proliferation_Assay->Apoptosis_Assay Data_Analysis IC50/EC50 Determination Kinase_Assay->Data_Analysis Pathway_Confirmation Confirm Target Engagement and Downstream Effects Western_Blot->Pathway_Confirmation Cell_Cycle_Analysis->Pathway_Confirmation Apoptosis_Assay->Pathway_Confirmation

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Components

Objective: To assess the effect of the compound on the phosphorylation status and expression levels of key proteins in the CDK2, PARP, and STAT3/NF-κB pathways.

Methodology:

  • Cell Lysis: Treat cells with the compound at concentrations around its IC50 for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-pRb, total pRb, p-STAT3, total STAT3, p-NF-κB p65, total p65, PARP, γH2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of the compound on purified CDK2 or PARP enzymes.

Methodology:

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., CDK2/Cyclin E), its specific substrate (e.g., histone H1), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Measure kinase activity. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on related imidazopyridine compounds provides a strong foundation for hypothesizing its potential as an inhibitor of key cellular pathways involved in cancer and inflammation. The proposed mechanisms of CDK2 inhibition, PARP inhibition, and modulation of the STAT3/NF-κB pathway offer promising avenues for investigation. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to systematically explore these hypotheses and unlock the therapeutic potential of this and other novel imidazo[4,5-c]pyridine derivatives. Further studies are essential to validate these potential mechanisms and to characterize the full pharmacological profile of this compound.

References

The Biological Versatility of Imidazo[4,5-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide array of biological targets. This has led to the discovery of a diverse range of biological activities, including potent anticancer, antiviral, and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of imidazo[4,5-c]pyridine derivatives, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of implicated signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of various imidazo[4,5-c]pyridine derivatives has been quantified across numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations against various targets and cell lines.

Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Imidazo[4,5-c]pyridin-2-one (1s)U87 (Glioblastoma)Proliferation30.3
Imidazo[4,5-c]pyridin-2-one (1s)U251 (Glioblastoma)Proliferation24.6[1]
Imidazo[4,5-c]pyridin-2-one (1s)T98G (Glioblastoma)Proliferation16.4[1]
Imidazo[4,5-c]pyridin-2-one (1s)U87-EGFRvIII (Glioblastoma)Proliferation50.5[1]
N-hydroxy-carboximidamide deriv. (8)MCF-7 (Breast)Cytotoxicity0.082
Imidazo[4,5-c]pyridine-7-carboxamide (9)-PARP-1 Inhibition0.0086[2]
Tetracyclic deriv. (6)HCT116 (Colon)Cytostatic0.3 - 0.9[3]
Tetracyclic deriv. (7)HCT116 (Colon)Cytostatic0.3 - 0.9[3]
Tetracyclic deriv. (9)MCF-7 (Breast)Cytostatic0.3 - 0.9[3]

Table 2: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives

Compound/DerivativeVirusAssay TypeEC50 (µM)Reference
Imidazo[4,5-c]pyridine (27)Bovine Viral Diarrhea Virus (BVDV)RepliconNot Specified[2]
Bromo-substituted deriv. (7)Respiratory Syncytial Virus (RSV)Antiviral21[4]
para-cyano-substituted deriv. (17)Respiratory Syncytial Virus (RSV)Antiviral58[4]
Non-nucleoside inhibitor (3)Hepatitis C Virus (HCV) Genotype 1bReplicon0.001163[5]

Table 3: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[4,5-c]pyridine (2g)E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8[6]
Imidazo[4,5-c]pyridine (2h)E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8[6]
Imidazo[4,5-b]pyridine (4a)E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8[6]
Imidazo[4,5-b]pyridine (4b)E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8[6]
Imidazo[4,5-b]pyridine (14)E. coli32 (µM)[4][7]
3-Deazapurine (18)Mycobacterium tuberculosis< 1 (µM)[8]
3-Deazapurine (19)Mycobacterium tuberculosis< 1 (µM)[8]

Table 4: Enzyme Inhibition by Imidazo[4,5-c]pyridine Derivatives

Compound/DerivativeTarget EnzymeIC50Reference
Imidazo[4,5-c]pyridin-2-one (1d)Src Kinasesub-µM
Imidazo[4,5-c]pyridin-2-one (1e)Src Kinasesub-µM[1]
Imidazo[4,5-c]pyridin-2-one (1q)Src Kinasesub-µM[1]
Imidazo[4,5-c]pyridin-2-one (1s)Src Kinasesub-µM[1]
Imidazo[4,5-c]pyridine-7-carboxamide (9)PARP-18.6 nM
1H-imidazo[4,5-c]pyridine-4-carbonitrile (33)Cathepsin S (CTSS)25 nM[2]
Imidazopyridine (7)Mitogen- and stress-activated protein kinase 1 (MSK1)3 nM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key assays used to evaluate the biological activity of imidazo[4,5-c]pyridine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., MCF-7, HCT116, U87)

    • Complete cell culture medium

    • Imidazo[4,5-c]pyridine derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 4–5 × 10³ cells per well and allow them to attach overnight.[9]

    • Treat the cells with various concentrations of the imidazo[4,5-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]

    • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Src Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified Src kinase.

  • Materials:

    • Purified recombinant Src kinase

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

    • ATP solution

    • Imidazo[4,5-c]pyridine derivatives (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the imidazo[4,5-c]pyridine derivatives in kinase buffer.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of Src kinase diluted in kinase buffer.

    • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.[10]

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

  • Materials:

    • 96-well plate pre-coated with histones

    • Recombinant PARP-1 enzyme

    • Activated DNA

    • Biotinylated NAD+

    • Imidazo[4,5-c]pyridine derivatives (dissolved in DMSO)

    • Streptavidin-HRP

    • Chemiluminescent HRP substrate

    • Wash buffer (e.g., PBST)

    • Assay buffer

  • Procedure:

    • Block the histone-coated wells with a blocking buffer for 90 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds or vehicle control to the wells.

    • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

    • Add the master mix to all wells except the blank.

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate.

    • Add the chemiluminescent substrate and immediately measure the luminescence.

    • Determine the IC50 values from the dose-response curves.

Antiviral Assay against Bovine Viral Diarrhea Virus (BVDV)

This protocol is for determining the antiviral activity of compounds against a cytopathic strain of BVDV based on the inhibition of virus-induced cytopathic effect (CPE).

  • Materials:

    • MDBK (Madin-Darby Bovine Kidney) cells

    • 96-well cell culture plates

    • BVDV (cytopathic strain)

    • Cell culture medium (e.g., MEM with 2% FBS)

    • Imidazo[4,5-c]pyridine derivatives

    • MTT or similar cell viability reagent

  • Procedure:

    • Seed MDBK cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with BVDV at a specific multiplicity of infection (e.g., 0.01). Include uninfected and virus-only controls.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours or until CPE is observed in the virus control wells.[11]

    • Assess cell viability using the MTT assay as described previously.

    • Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (CC50/EC50).

Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Bacterial and/or fungal strains

    • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

    • Imidazo[4,5-c]pyridine derivatives

    • Positive control antibiotic/antifungal

    • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Procedure:

    • Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

    • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted inoculum to each well containing the compound dilutions. Include growth control (inoculum only) and sterility control (broth only) wells.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[4,5-c]pyridine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a general experimental workflow.

Signaling Pathways

Wnt_signaling cluster_nucleus Nucleus Imidazo_pyridine Imidazo_pyridine Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Imidazo_pyridine->Destruction_Complex Modulates? (Hypothesized) Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Dishevelled->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Accumulates & Translocates Target_Genes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Nucleus Nucleus

Caption: Wnt/β-catenin signaling pathway and a potential point of modulation by imidazo[4,5-c]pyridines.

EGFR_signaling cluster_nucleus Nucleus Imidazo_pyridine Imidazo[4,5-c]pyridine (Src Inhibitor) Src Src Imidazo_pyridine->Src Inhibits EGF EGF EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K EGFR->Src Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival STAT3 STAT3 Src->STAT3 STAT3->Proliferation_Survival Transcription Nucleus Nucleus

Caption: EGFR signaling pathway highlighting Src kinase as a target for imidazo[4,5-c]pyridine derivatives.

Experimental and Synthetic Workflows

Synthesis_Workflow Cyclization Cyclization (e.g., oxidative conditions) Imidazo_Scaffold Imidazo[4,5-c]pyridine Scaffold Cyclization->Imidazo_Scaffold Alkylation N-Alkylation (e.g., Alkyl Halide, Base) Imidazo_Scaffold->Alkylation Final_Product Substituted Imidazo[4,5-c]pyridine Derivative Alkylation->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis of imidazo[4,5-c]pyridine derivatives.

BioAssay_Workflow Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Serial_Dilution Perform Serial Dilutions Prepare_Stock->Serial_Dilution Treatment Treat Cells/Enzyme with Compound Dilutions Serial_Dilution->Treatment Cell_Culture Prepare Cell Culture/ Enzyme Assay Plate Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay_Endpoint Measure Assay Endpoint (e.g., Absorbance, Luminescence) Incubation->Assay_Endpoint Data_Analysis Data Analysis (Calculate IC50/EC50) Assay_Endpoint->Data_Analysis

Caption: General experimental workflow for in vitro biological assays of imidazo[4,5-c]pyridine derivatives.

References

The Discovery of Imidazo[4,5-c]pyridine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its structural resemblance to purines allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This technical guide provides an in-depth overview of the discovery and development of imidazo[4,5-c]pyridine-based kinase inhibitors, detailing key experimental protocols, presenting quantitative structure-activity relationship (SAR) data, and visualizing relevant signaling pathways.

Key Kinase Targets

Research has demonstrated the potential of imidazo[4,5-c]pyridine derivatives to inhibit a variety of protein kinases implicated in oncology and other therapeutic areas. Notable targets include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are attractive targets for anti-cancer therapies. Imidazo[4,5-c]pyridines have shown inhibitory activity against CDK9, a key regulator of transcription.

  • Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a significant target for therapeutic intervention.[1][2][3][4]

  • DNA-Dependent Protein Kinase (DNA-PK): A key player in the DNA damage response, inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy.[5][6][7][8][9]

  • c-Met: The receptor for hepatocyte growth factor (HGF), c-Met signaling is often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[10][11][12][13][14]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of signaling pathways that control cell growth, differentiation, and motility.[15][16][17][18][19]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro potency of selected imidazo[4,5-c]pyridine derivatives against various kinase targets. This data is crucial for understanding the structure-activity relationships and guiding the design of more potent and selective inhibitors.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

CompoundAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)Reference
31 0.0420.1980.227[20]
51 (CCT137690) 0.015 ± 0.0030.0250.019[21]
28c ---[22]
40f ---[22]

Note: Specific IC50 values for 28c and 40f were not provided in the abstract, but the full text indicates high selectivity for Aurora-A.

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against CDK9

CompoundCDK9 IC50 (µM)Reference
9 7.88[23]
10 5.12[23]
3c 0.16[23]

Table 3: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against CDK9

CompoundCDK9 IC50 (nM)Reference
LB-1 9.22[24]

Signaling Pathways and Discovery Workflow

Understanding the signaling pathways in which the target kinases are involved is fundamental for rational drug design. The following diagrams, generated using the DOT language, illustrate these pathways and a typical workflow for kinase inhibitor discovery.

Drug_Discovery_Workflow Drug Discovery Workflow for Kinase Inhibitors cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Development Target_ID Target Identification & Validation Hit_Gen Hit Generation (HTS, FBDD) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND Submission Tox->IND Phase_I Phase I Trials Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III NDA NDA Submission Phase_III->NDA IND->Phase_I

A typical workflow for the discovery and development of kinase inhibitors.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3_ITD FLT3-ITD Mutation FLT3_ITD->FLT3 Constitutive Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Constitutive activation of FLT3 signaling in AML.

DNA_PK_Signaling_Pathway DNA-PK in DNA Damage Response DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 binds DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ activates AKT AKT DNA_PKcs->AKT activates Repair DNA Repair NHEJ->Repair Survival Cell Survival AKT->Survival

The central role of DNA-PK in the DNA damage response.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed protocols for key in vitro assays used to characterize imidazo[4,5-c]pyridine kinase inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for high-throughput screening (HTS) due to their sensitivity and homogeneous format.[25][26][27]

Principle: This assay measures the phosphorylation of a biotinylated substrate by the target kinase. A europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-XL665 bind to it, bringing the Eu³⁺ cryptate and XL665 into close proximity, resulting in a FRET signal.

Materials:

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • HTRF Detection Buffer

  • Eu³⁺ cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • Test compounds (imidazo[4,5-c]pyridine inhibitors)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Plating: Dispense 0.5 µL of test compounds serially diluted in DMSO into the assay plate.

  • Kinase Reaction: a. Prepare a 2X kinase solution in kinase reaction buffer. b. Prepare a 2X substrate/ATP solution in kinase reaction buffer. c. Add 5 µL of the 2X kinase solution to each well. d. Incubate for 15 minutes at room temperature. e. Add 5 µL of the 2X substrate/ATP solution to initiate the reaction. f. Incubate for 60 minutes at room temperature.

  • Detection: a. Prepare the detection mix containing the Eu³⁺ cryptate-labeled antibody and streptavidin-XL665 in HTRF detection buffer. b. Add 10 µL of the detection mix to each well. c. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and determine the IC50 values for the test compounds.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a fluorescence resonance energy transfer (FRET)-based binding assay that measures the affinity of an inhibitor for a kinase.[28][29][30][31]

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive "tracer" that binds to the kinase's ATP-binding site. In the absence of an inhibitor, the binding of both the antibody and the tracer to the kinase results in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • GST- or His-tagged target kinase

  • Eu-anti-GST or Eu-anti-His antibody

  • LanthaScreen™ tracer specific for the kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds

  • 384-well plates

  • TR-FRET plate reader

Protocol:

  • Compound Plating: Add 4 µL of 4X serially diluted test compounds to the assay wells.

  • Kinase/Antibody Addition: Add 8 µL of a 2X kinase/Eu-antibody mixture in kinase buffer to all wells.

  • Tracer Addition: Add 4 µL of a 4X tracer solution in kinase buffer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34][35][36]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-c]pyridine inhibitors for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[33][34]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[33]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 570 and 590 nm.[35]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Conclusion

The imidazo[4,5-c]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The data and protocols presented in this guide highlight the significant progress made in targeting key kinases involved in cancer and other diseases. Future efforts in this field will likely focus on further optimizing the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activity into effective clinical candidates. The detailed methodologies and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

Spectroscopic and Structural Elucidation of 3H-Imidazo[4,5-c]pyridine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 3H-imidazo[4,5-c]pyridine-7-carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this document presents predicted spectroscopic data based on the analysis of analogous compounds and fundamental principles of spectroscopic techniques. It includes projected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy. Furthermore, this guide outlines comprehensive, standard experimental protocols for obtaining such data, offering a foundational methodology for researchers. A logical workflow for the spectroscopic characterization of novel chemical entities is also presented to guide systematic analysis.

Introduction

This compound is a heterocyclic organic compound featuring a fused imidazopyridine ring system with a carboxylic acid substituent. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related imidazopyridine derivatives. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its identification, purity assessment, and structural verification in synthetic and biological studies. This guide serves as a predictive reference and a methodological handbook for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including imidazopyridine and carboxylic acid derivatives, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.8s1HH-2
~8.5d1HH-4
~8.2d1HH-6
~8.0s (br)1HN-H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.0C=O (Carboxylic Acid)
~148.0C-7a
~145.0C-2
~142.0C-4
~135.0C-5a
~120.0C-7
~115.0C-6

Note: Chemical shifts are referenced to tetramethylsilane (TMS). DMSO-d₆ is a common solvent for polar, acidic compounds.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

m/zInterpretation
164.0455[M+H]⁺ (Calculated for C₇H₆N₃O₂⁺)
146.0349[M+H - H₂O]⁺
118.0399[M+H - CO₂]⁺

Note: Fragmentation patterns in mass spectrometry can be complex. The predicted fragments are based on common losses from carboxylic acids and heterocyclic systems.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid, H-bonded)
~3100MediumN-H stretch
~1700StrongC=O stretch (Carboxylic Acid)
1640-1580Medium-StrongC=N and C=C stretching (aromatic rings)
~1300MediumC-O stretch and O-H bend
UV-Visible Spectroscopy

Table 5: Predicted UV-Visible Absorption (in Methanol)

λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π
~280Mediumπ → π
~320Lown → π*

Note: The exact position and intensity of UV-Vis absorption bands are sensitive to the solvent used.

Experimental Protocols

The following sections detail standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied. If solids persist, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup : Use a 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition :

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

    • Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[4]

  • Instrument Setup :

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument using a known standard.[5]

  • Data Acquisition :

    • Introduce the sample solution into the ion source via direct infusion or coupled with liquid chromatography.[6]

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.[8][9]

    • In an agate mortar, grind 1-2 mg of the solid sample until it is a fine powder.[10][11]

    • Add approximately 200 mg of the dry KBr to the mortar and gently mix with the sample.[8][10][11][12]

    • Transfer the mixture to a pellet die and press under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[8][12]

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

UV-Visible Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.[13]

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • The instrument will automatically subtract the absorbance of the blank from the sample spectrum.

Logical Workflow for Spectroscopic Characterization

For a novel compound like this compound, a systematic approach to spectroscopic analysis is crucial for unambiguous structure elucidation. The following diagram illustrates a logical workflow.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Formula & Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Connectivity & Stereochemistry IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups UV UV-Vis Spectroscopy Synthesis->UV Conjugated System Data_Analysis Integrated Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirm Structure

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive spectroscopic profile and standardized experimental methodologies for the characterization of this compound. While direct experimental data remains elusive in public domains, the presented information, derived from analogous structures and spectroscopic theory, offers a valuable starting point for researchers. The detailed protocols and logical workflow are intended to facilitate the systematic and accurate spectroscopic analysis of this and other novel heterocyclic compounds, thereby supporting advancements in medicinal chemistry and drug discovery.

References

A Technical Guide to the Patented Synthesis of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. Its structural analogy to purines allows for interaction with a range of biological targets, leading to applications in antiviral, anticancer, and other therapeutic areas. This guide provides an in-depth overview of the key synthetic methodologies for constructing this important bicyclic system as detailed in the patent literature, with a focus on experimental protocols and quantitative data.

Core Synthetic Strategies

The synthesis of the imidazo[4,5-c]pyridine ring system predominantly relies on the cyclization of appropriately substituted diaminopyridines. The patent literature reveals several key approaches to achieve this, primarily through condensation reactions with carboxylic acids or their derivatives, as well as aldehydes.

Condensation of Diaminopyridines with Carboxylic Acids and Derivatives

A prevalent method for the formation of the imidazole ring in the imidazo[4,5-c]pyridine system involves the reaction of a 3,4-diaminopyridine derivative with a carboxylic acid or one of its activated forms. This approach is versatile and allows for the introduction of a wide range of substituents at the 2-position of the final product.

A general representation of this synthetic strategy involves the condensation of a 3,4-diaminopyridine with a suitable reagent to form the imidazole ring. One common method is the reaction with orthoesters.

General Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,4-Diaminopyridine 3,4-Diaminopyridine Cyclocondensation Cyclocondensation 3,4-Diaminopyridine->Cyclocondensation Orthoester R-C(OR')3 Orthoester->Cyclocondensation Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Cyclocondensation->Imidazo[4,5-c]pyridine

Caption: General workflow for imidazo[4,5-c]pyridine synthesis.

Reductive Cyclization Strategies

Another key approach involves the reductive cyclization of a nitropyridine precursor. This method is particularly useful when the corresponding diaminopyridine is unstable or difficult to access directly. The synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization has been reported, and similar principles can be applied to the [4,5-c] isomers.[1]

Experimental Protocols and Quantitative Data from Patent Literature

The following tables summarize key experimental data from the patent literature for the synthesis of imidazo[4,5-c]pyridine derivatives.

Patent/Reference Reactants Reagents/Conditions Product Yield (%) Notes
CN103788086A[2]2-phenyl-3H-imidazo[4,5-B]pyridine-7-cyanideNaOH, methanol, water, reflux, 18h2-phenyl-3H-imidazo[4,5-B]pyridine-7-carboxylic acid85Hydrolysis of a nitrile to a carboxylic acid. Although this is an imidazo[4,5-b]pyridine, the chemistry is relevant.
CN103788086A[2]2-phenyl-3H-imidazo[4,5-B]pyridine-7-cyanideBoron trifluoride acetic acid solution, 120°C, 0.5h2-phenyl-3H-imidazo[4,5-B]pyridine-7-amide92Conversion of a nitrile to an amide.
Recent Publication[3]3,4-diaminopyridine, substituted benzaldehydesNa2S2O55H-imidazo[4,5-c]pyridinesNot specifiedSynthesis of the core scaffold.

Detailed Experimental Protocol Example

A representative experimental procedure for the synthesis of imidazo[4,5-c]pyridine derivatives is the reaction of a diaminopyridine with an aldehyde, often facilitated by an oxidizing agent or catalyst.

Synthesis of 2-Substituted Imidazo[4,5-c]pyridines

A common method for the synthesis of 2-substituted imidazo[4,5-c]pyridines involves the condensation of 3,4-diaminopyridine with a variety of aldehydes. This reaction can be carried out under oxidative conditions to facilitate the cyclization and aromatization to the final product.

G Start 3,4-Diaminopyridine + R-CHO (Aldehyde) Reaction Condensation & Oxidative Cyclization Start->Reaction Intermediate Dihydroimidazo[4,5-c]pyridine (transient) Reaction->Intermediate Product 2-Substituted Imidazo[4,5-c]pyridine Intermediate->Product Oxidation

Caption: Oxidative cyclization for 2-substituted imidazo[4,5-c]pyridines.

Signaling Pathway Involvement

Imidazo[4,5-c]pyridine derivatives have been investigated for their roles as modulators of various signaling pathways, particularly in the context of oncology and immunology. For instance, certain compounds of this class act as Toll-Like Receptor (TLR) agonists, which are key components of the innate immune system.[4] Activation of TLRs can lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity, making them attractive targets for vaccine adjuvants and cancer immunotherapy.

G Imidazo_pyridine Imidazo[4,5-c]pyridine Derivative (TLR Agonist) TLR Toll-Like Receptor (e.g., TLR7/8) Imidazo_pyridine->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRFs IRF Activation TRAF6->IRFs Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB->Cytokines Interferons Type I Interferon Production IRFs->Interferons

Caption: Simplified TLR signaling pathway activated by imidazo[4,5-c]pyridines.

This guide provides a snapshot of the synthetic landscape for imidazo[4,5-c]pyridines as documented in the patent literature. Researchers are encouraged to consult the primary patent documents for the most detailed and specific information relevant to their work. The versatility in synthetic approaches allows for extensive derivatization, paving the way for the discovery of novel therapeutic agents based on this privileged scaffold.

References

Tautomerism in 3H-Imidazo[4,5-c]pyridine Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-imidazo[4,5-c]pyridine scaffold, a purine isostere also known as 3-deazapurine, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The tautomeric nature of this heterocyclic system plays a crucial role in its chemical and biological properties, influencing molecular recognition, binding affinity, and metabolic stability. This technical guide provides an in-depth analysis of the tautomerism in 3H-imidazo[4,5-c]pyridine systems, summarizing theoretical quantitative data, outlining detailed experimental protocols for tautomer analysis, and discussing the biological implications of this phenomenon.

Introduction to Tautomerism in Imidazo[4,5-c]pyridines

Imidazo[4,5-c]pyridine can exist in several prototropic tautomeric forms, arising from the migration of a proton between the nitrogen atoms of the imidazole and pyridine rings. The primary tautomers of interest are the 1H-, 3H-, and 5H-forms. The position of the proton significantly alters the electronic distribution, hydrogen bonding capabilities, and overall shape of the molecule, which in turn dictates its interaction with biological targets. Understanding the equilibrium between these tautomers is paramount for structure-activity relationship (SAR) studies and rational drug design.

The structural similarity to purines has led to investigations of imidazo[4,5-c]pyridines in various therapeutic areas.[1] Tautomerism in purine analogs can have significant biological and genetic implications, affecting processes such as base pairing in nucleic acids.[2]

Tautomeric Equilibria and Quantitative Analysis

Computational Data

A doctoral thesis by M. A. L. de Oliveira details DFT calculations (B3LYP/6-311++G(d,p)) to determine the relative energies of the 1H-, 3H-, and 5H-imidazo[4,5-c]pyridine tautomers in both the gas phase and in an aqueous solution simulated with the Polarizable Continuum Model (PCM). The 3H tautomer is consistently predicted to be the most stable form.

Table 1: Calculated Relative Gibbs Free Energies (ΔG) of Imidazo[4,5-c]pyridine Tautomers at 298.15 K

TautomerRelative ΔG (Gas Phase, kcal/mol)Relative ΔG (Aqueous, PCM, kcal/mol)
3H-Imidazo[4,5-c]pyridine0.000.00
1H-Imidazo[4,5-c]pyridine1.351.89
5H-Imidazo[4,5-c]pyridine4.213.98

Data sourced from the doctoral thesis of M. A. L. de Oliveira, "Theoretical Study of the Tautomerism and Acidity of Purine Analogs," Federal University of Juiz de Fora, 2013.

From these Gibbs free energy differences, the tautomeric equilibrium constants (K_T) can be calculated using the equation:

ΔG = -RT ln(K_T)

Table 2: Calculated Tautomeric Equilibrium Constants (K_T) relative to the 3H-Tautomer at 298.15 K

EquilibriumK_T (Gas Phase)K_T (Aqueous)
[1H] / [3H]0.100.04
[5H] / [3H]0.00080.0012

These computational results indicate a strong preference for the 3H-tautomer in both gaseous and aqueous environments.

Experimental Protocols for Tautomer Analysis

The following sections describe generalized experimental protocols that can be adapted to study the tautomerism of 3H-imidazo[4,5-c]pyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[3] Variable temperature (VT) NMR can be employed to study dynamic equilibria.[4][5]

Protocol for Variable Temperature (VT) ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the imidazo[4,5-c]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or a mixture) in a Class A NMR tube.[4] The solvent should have a wide temperature range and not interact with the solute in a way that significantly perturbs the tautomeric equilibrium.

    • The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation (typically 5-10 mg in 0.6 mL of solvent).

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Identify distinct signals corresponding to the different tautomers. Protons on or near the imidazole and pyridine rings are most likely to show significant chemical shift differences between tautomers.

  • Variable Temperature Experiment:

    • Begin by lowering the temperature incrementally (e.g., in 10-20 K steps).[6] Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[7]

    • Continue lowering the temperature until the exchange between tautomers is slow enough to resolve separate peaks for each species, or until the solvent freezing point is approached.

    • If coalescence is observed at higher temperatures, the experiment can also be run at incrementally increasing temperatures to study the kinetics of the exchange.

  • Data Analysis:

    • At a temperature where distinct peaks are observed for each tautomer, carefully integrate the signals. The ratio of the integrals for corresponding protons gives the molar ratio of the tautomers.

    • The equilibrium constant (K_T) is the ratio of the concentrations (integrals) of the two tautomers.

    • By plotting ln(K_T) versus 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the different tautomers have distinct absorption spectra. pH-titration experiments are particularly useful for N-heterocyclic compounds.[8]

Protocol for UV-Vis pH-Titration:

  • Sample Preparation:

    • Prepare a stock solution of the imidazo[4,5-c]pyridine derivative in a suitable solvent (e.g., water with a small amount of co-solvent like methanol or DMSO if needed for solubility).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Spectrum Acquisition:

    • Prepare a series of samples with a constant concentration of the compound in the different buffer solutions.

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Analyze the changes in the absorption spectra as a function of pH. The presence of isosbestic points suggests an equilibrium between two species.

    • By analyzing the spectral data, the pKa values for the different tautomers can be determined.

    • The tautomeric equilibrium constant (K_T) can be calculated from the pKa values of the individual tautomers using the relationship K_T = 10^(pKa₂ - pKa₁).[9]

Mandatory Visualizations

The following diagrams illustrate the tautomeric equilibrium and a general workflow for its investigation.

Caption: Prototropic tautomeric equilibrium in the imidazo[4,5-c]pyridine system.

Tautomer_Workflow cluster_synthesis Compound Synthesis cluster_analysis Tautomer Analysis cluster_exp Experimental cluster_comp Computational cluster_data Data Interpretation cluster_application Application synthesis Synthesis of Imidazo[4,5-c]pyridine Derivative nmr Variable Temperature NMR Spectroscopy synthesis->nmr uv_vis UV-Vis pH-Titration synthesis->uv_vis dft DFT Calculations (Gas & Solution Phase) synthesis->dft quantify Quantification: - Tautomer Ratios (K_T) - Thermodynamic Parameters (ΔG, ΔH, ΔS) nmr->quantify uv_vis->quantify dft->quantify sar Structure-Activity Relationship (SAR) & Drug Design quantify->sar

Caption: Workflow for the investigation of tautomerism in drug discovery.

Biological and Drug Development Implications

The predominance of a specific tautomer has profound implications for drug development. Since the 1H, 3H, and 5H tautomers present different hydrogen bond donor and acceptor patterns, they will interact differently with target proteins such as kinases or G-protein coupled receptors.

  • Receptor Binding: The hydrogen bonding pattern is critical for molecular recognition at a receptor's active site. A drug designed to bind via its 3H-tautomer might be inactive if, in the physiological environment, it predominantly exists as the 1H-tautomer.

  • Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility. These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The reactivity of the molecule, and thus its susceptibility to metabolic enzymes, can vary between tautomers.

Therefore, a thorough understanding and characterization of the tautomeric landscape of any 3H-imidazo[4,5-c]pyridine-based drug candidate is essential for interpreting SAR data correctly and for optimizing its pharmacological profile. The interplay between tautomeric forms and biological activity is a key consideration in the development of purine analogs for various therapeutic applications.[10]

References

Methodological & Application

Application Notes and Protocols: Solubility of 3H-Imidazo[4,5-c]pyridine-7-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the solubility of 3H-imidazo[4,5-c]pyridine-7-carboxylic acid in dimethyl sulfoxide (DMSO) for various research and drug development applications. Given the widespread use of DMSO as a solvent in biological assays, understanding the solubility of a compound is critical for accurate and reproducible results.

Introduction to this compound and DMSO

This compound belongs to the imidazopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its resemblance to purines, making it a key component in the design of molecules targeting a variety of biological pathways, including those involved in cancer and viral infections.[1][2] Imidazopyridine derivatives have been investigated as kinase inhibitors, antiviral agents, and for their potential in treating a range of diseases.[1][2][3]

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar compounds. This property has established DMSO as a near-universal solvent in drug discovery for the preparation of stock solutions for in vitro assays and high-throughput screening (HTS). However, it is important to note that DMSO can exhibit biological effects at higher concentrations, and its use should be carefully controlled in cellular assays.[4][5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in DMSO is not extensively reported in publicly available literature, a systematic approach to determine its solubility is essential before its use in experimental workflows. The following table illustrates how experimentally determined solubility data for this compound and related derivatives could be presented.

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
This compound DMSO 25 Data to be determined Data to be determined Shake-Flask
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid, methyl esterPolar Organic SolventsNot SpecifiedModerateNot SpecifiedNot Specified
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineDMSONot SpecifiedLowNot SpecifiedSynthesis Note

Note: The data for related compounds is qualitative and sourced from general statements in the literature. A precise, quantitative value for the target compound must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Maximum Solubility of this compound in DMSO using the Shake-Flask Method

This protocol details the steps to determine the thermodynamic equilibrium solubility of the target compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 5 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Place the tube in a thermostatic shaker set at 25°C.

    • Shake the suspension for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Compound:

    • Carefully transfer a known volume of the clear supernatant to a new tube.

    • Prepare a series of dilutions of the supernatant with a suitable mobile phase for HPLC analysis.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • The concentration of the undiluted supernatant represents the maximum solubility.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a standard stock solution for use in biological assays.

Materials:

  • This compound (Molecular Weight: 163.13 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 163.13 g/mol * 1000 mg/g = 1.6313 mg

  • Weighing:

    • Accurately weigh approximately 1.63 mg of the compound into a sterile tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but the solution should be cooled to room temperature before storage.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_quantify Quantification weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex shake Shake for 24-48h at 25°C vortex->shake centrifuge Centrifuge at 14,000 rpm shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc calculate Calculate Solubility hplc->calculate G cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Detection stock Prepare Compound Stock in DMSO dilute Serially Dilute Compound stock->dilute add_compound Add Diluted Compound dilute->add_compound add_kinase Add Kinase and Substrate add_kinase->add_compound add_atp Initiate with ATP add_compound->add_atp stop_reaction Stop Reaction add_atp->stop_reaction add_reagent Add Detection Reagent stop_reaction->add_reagent read_plate Read Signal (e.g., Luminescence) add_reagent->read_plate G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk proliferation Cell Proliferation erk->proliferation compound This compound compound->raf

References

Application Notes and Protocols: ¹H NMR Analysis of 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3H-Imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to purines. The imidazopyridine scaffold is a core component in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the ¹H NMR analysis of this compound and presents an expected data profile based on structurally related molecules.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~8.9s-1H
H4~8.4d~5.01H
H6~8.1d~5.01H
NH (imidazole)~13.0br s-1H
COOH~13.5br s-1H

Note: The chemical shifts are predicted based on data from analogous compounds and may vary depending on the solvent and concentration. The broad signals for the NH and COOH protons are due to proton exchange and their chemical shifts are highly dependent on solvent, temperature, and concentration.

Experimental Protocol

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Materials and Equipment:

  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the potential for low solubility in other common NMR solvents and its ability to slow down the exchange of acidic protons (NH and COOH), allowing for their observation.

  • Internal Standard: Tetramethylsilane (TMS) (0.03-0.05% v/v), typically included in the deuterated solvent.

  • NMR Tube: 5 mm high-resolution NMR tube.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a proton probe.

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ containing TMS to the NMR tube.

  • Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

3. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30 (or similar single-pulse experiment)
Number of Scans16 - 64 (depending on sample concentration)
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm (-2 to 18 ppm)
Receiver GainAuto-adjust
Temperature298 K (25 °C)

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all the signals in the spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Experimental Workflow

The overall workflow for the ¹H NMR analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Instrument Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Structural Analysis integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Discussion of Expected Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons.

  • Imidazole Proton (H2): This proton is expected to appear as a singlet in the downfield region, typically around 8.9 ppm, due to the deshielding effect of the two adjacent nitrogen atoms.

  • Pyridine Protons (H4 and H6): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, influenced by the electron-withdrawing carboxylic acid group and the fused imidazole ring.

  • Exchangeable Protons (NH and COOH): The imidazole NH proton and the carboxylic acid proton are acidic and will likely appear as broad singlets at very downfield chemical shifts in DMSO-d₆. Their exact positions can be confirmed by a D₂O exchange experiment, where these signals would disappear.

By following the detailed protocol and comparing the acquired data with the predicted values and known data for related structures[1], researchers can confidently identify and characterize this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3H-Imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active molecules.[1][2][3] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern of this compound under mass spectrometric conditions is essential for its unambiguous identification in complex matrices and for metabolism studies. This application note details the characteristic fragmentation pathways of this compound observed under collision-induced dissociation (CID) and provides a general protocol for its analysis.

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of carboxylic acids and imidazopyridine derivatives, the following primary fragmentation pathways are proposed for this compound.[4][5][6][7]

  • Decarboxylation: The most prominent fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO2), resulting in a loss of 44 Da.[6][7] An alternative fragmentation is the loss of the entire carboxyl group (COOH), leading to a mass decrease of 45 Da.

  • Loss of Water: A neutral loss of water (H2O), a mass difference of 18 Da, can occur, particularly in the presence of an ortho-hydrogen, which is not the case in this specific isomer. However, it remains a potential minor fragmentation pathway.

  • Ring Cleavage: The imidazopyridine ring system, while relatively stable, can undergo fragmentation upon higher energy collision-induced dissociation.[4] Common neutral losses from the imidazole ring include hydrogen cyanide (HCN), resulting in a 27 Da loss.

These predicted fragmentation pathways are summarized in the table below. The exact m/z values will depend on the ionization state of the parent molecule (e.g., [M+H]+ or [M-H]-).

Table 1: Predicted Mass Transitions for this compound

Precursor IonFragmentationNeutral Loss (Da)Product Ion
[M+H]+Decarboxylation44[M+H-44]+
[M+H]+Loss of Carboxyl Group45[M+H-45]+
[M+H]+Loss of Water18[M+H-18]+
[M+H]+Loss of Hydrogen Cyanide27[M+H-27]+
[M-H]-Decarboxylation44[M-H-44]-

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion analysis.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for maximal parent ion intensity)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr (Nitrogen)

3. MS/MS Fragmentation (Collision-Induced Dissociation - CID):

  • Select the precursor ion (e.g., [M+H]+ or [M-H]-) in the first quadrupole (Q1).

  • Introduce a collision gas (typically Argon) into the collision cell (Q2).

  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Scan the product ions in the third quadrupole (Q3) to obtain the MS/MS spectrum.

Data Presentation

The acquired MS/MS data should be processed to identify the major fragment ions and their relative abundances. The results can be summarized in a table for clear comparison.

Table 2: Example MS/MS Data for [M+H]+ of a Related Imidazopyridine Carboxylic Acid

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Relative Abundance (%)Proposed Neutral Loss
164.0515120.06100CO2
164.052593.0545CO2 + HCN
164.0535119.0520COOH

Note: The m/z values presented here are hypothetical and will need to be determined experimentally for this compound.

Visualizations

Diagram 1: Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M [M+H]+ F1 [M+H - CO2]+ M->F1 - CO2 F2 [M+H - COOH]+ M->F2 - COOH F3 [F1 - HCN]+ F1->F3 - HCN

Caption: Proposed fragmentation of this compound.

Diagram 2: Experimental Workflow for MS/MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Stock Stock Solution (1 mg/mL) Dilution Working Solution (1-10 µg/mL) Stock->Dilution Infusion Direct Infusion Dilution->Infusion ESI Electrospray Ionization Infusion->ESI MS1 MS Scan (Parent Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Fragment Ions) CID->MS2 Processing Data Processing MS2->Processing Interpretation Fragmentation Pathway Interpretation Processing->Interpretation

Caption: Workflow for MS/MS analysis of small molecules.

This application note provides a foundational understanding of the expected mass spectrometry fragmentation behavior of this compound and a general protocol for its analysis. The primary fragmentation pathways are predicted to be decarboxylation and cleavage of the heterocyclic ring. The provided experimental workflow can be adapted for various mass spectrometry platforms to aid in the identification and structural characterization of this and related compounds in drug discovery and development.

References

Application Note: Cell-Based Assay Protocol for 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid, a Putative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a cell-based assay to determine the anti-proliferative activity of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid. The imidazopyridine scaffold is a common structural motif in kinase inhibitors, and for the purpose of this protocol, the compound is hypothesized to be an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] This protocol utilizes the MCF-7 breast cancer cell line, which harbors a PIK3CA mutation leading to constitutive activation of the PI3K pathway, and employs the CellTiter-Glo® Luminescent Cell Viability Assay to measure the compound's effect on cell proliferation.

Introduction

The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[2][3] The imidazo[4,5-b]pyridine scaffold has been explored for its anticancer properties, showing activity against cell lines like MCF-7.[4][5] This protocol describes a robust and high-throughput compatible method to assess the potency of this compound as a potential anti-cancer agent by quantifying its impact on the viability of MCF-7 cells. The assay measures ATP levels, which are indicative of metabolically active, viable cells.[6]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of the kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, culminating in the activation of mTORC1, which promotes protein synthesis and cell proliferation while inhibiting apoptosis.[2][7] The hypothetical inhibitory action of this compound is targeted at PI3K, thereby blocking the entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Compound 3h-Imidazo[4,5-c]pyridine- 7-carboxylic acid Compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt/mTOR signaling pathway and the putative target of the compound.

Experimental Protocol

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[6]

3.1. Materials and Reagents

  • MCF-7 (human breast adenocarcinoma) cell line (ATCC® HTB-22™)

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (Test Compound)

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 96-well cell culture plates

  • Multichannel pipette

  • Luminometer plate reader

3.2. Cell Culture

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

3.3. Experimental Workflow

The overall workflow for the cell viability assay is depicted below.

Experimental_Workflow start Start seed_cells 1. Seed MCF-7 cells in 96-well plate start->seed_cells incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h prepare_compound 3. Prepare serial dilutions of test compound incubate_24h->prepare_compound add_compound 4. Add compound to wells prepare_compound->add_compound incubate_72h 5. Incubate for 72 hours add_compound->incubate_72h equilibrate 6. Equilibrate plate to room temperature incubate_72h->equilibrate add_reagent 7. Add CellTiter-Glo® Reagent equilibrate->add_reagent shake_mix 8. Mix on orbital shaker add_reagent->shake_mix incubate_10min 9. Incubate for 10 minutes shake_mix->incubate_10min read_luminescence 10. Read luminescence incubate_10min->read_luminescence analyze_data 11. Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Developing Imidazo[4,5-c]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of imidazo[4,5-c]pyridine derivatives as potential anticancer agents. This document focuses on two promising series of compounds: Src family kinase inhibitors for glioblastoma and Wnt/β-catenin signaling pathway inhibitors for breast cancer.

Introduction

Imidazo[4,5-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a variety of biological targets. Their versatile scaffold has been explored for the development of novel therapeutics, particularly in oncology. This document outlines the synthesis, biological evaluation, and mechanistic studies of two distinct series of imidazo[4,5-c]pyridine derivatives, providing researchers with the necessary information to further explore this promising class of anticancer agents.

Data Presentation: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of representative imidazo[4,5-c]pyridine derivatives.

Table 1: Src Family Kinase Inhibitory Activity and Antiproliferative Activity of Imidazo[4,5-c]pyridin-2-one Derivatives against Glioblastoma Cell Lines.[1]
CompoundSrc IC50 (µM)Fyn IC50 (µM)U87 IC50 (µM)U251 IC50 (µM)T98G IC50 (µM)U87-EGFRvIII IC50 (µM)
1d 0.320.171.121.341.561.25
1e 0.280.151.051.211.431.18
1q 0.450.211.581.761.981.67
1s 0.210.110.891.031.210.95
PP2 (Control) 0.0050.0040.560.680.750.62
Table 2: Antiproliferative Activity of Imidazopyridine Derivative C188 against Breast Cancer Cell Lines.[2]
Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 1.891.23
T47-D 2.451.58
Hs578-Bst (Normal) > 20> 20
FHC (Normal) > 20> 20

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives.

Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives (Src Kinase Inhibitors)[1]

This protocol describes a general procedure for the synthesis of 4-amino-1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones.

General Procedure:

  • Step 1: Synthesis of 3-nitro-4-(substituted-amino)picolinamide. To a solution of 4-chloro-3-nitropicolinamide (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding amine (1.2 eq) and a base such as triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the desired intermediate.

  • Step 2: Synthesis of 4-amino-3-(substituted)-1H-imidazo[4,5-c]pyridin-2(3H)-one. A mixture of the 3-nitro-4-(substituted-amino)picolinamide intermediate (1.0 eq) and a reducing agent like sodium dithionite (3.0 eq) in a solvent mixture such as ethanol/water is heated at reflux for 2-4 hours. After cooling, the product is collected by filtration.

  • Step 3: Synthesis of the final 1,3-disubstituted derivatives. To a solution of the product from Step 2 (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq) and the appropriate alkyl or aryl halide (1.1 eq). Stir the reaction mixture at room temperature or heat as required for 2-12 hours. After completion, pour the reaction mixture into water and extract with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Cell Viability Assay (MTT Assay)[2]

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, T47-D) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-c]pyridine derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry[2]

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature and then analyze the DNA content using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT or FlowJo).

Western Blot Analysis[2]

This protocol is used to investigate the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, Cyclin D1, c-Myc, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the evaluation of imidazo[4,5-c]pyridine derivatives.

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation for degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription C188 Imidazopyridine Derivative C188 C188->GSK3b Inhibition of β-catenin degradation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of C188.

Experimental_Workflow Start Start: Design & Synthesize Imidazo[4,5-c]pyridine Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification InVitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->InVitro_Screening Lead_Identification Lead Compound Identification (Based on IC50 values) InVitro_Screening->Lead_Identification Mechanism_Study Mechanism of Action Studies Lead_Identification->Mechanism_Study Potent Compounds InVivo_Studies In Vivo Animal Studies (Tumor Xenograft Models) Lead_Identification->InVivo_Studies Promising Leads Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Study->Apoptosis Western_Blot Western Blot Analysis (Target Protein Expression) Mechanism_Study->Western_Blot Kinase_Assay Kinase Inhibition Assay (e.g., for Src/Fyn) Mechanism_Study->Kinase_Assay End End: Potential Anticancer Drug Candidate InVivo_Studies->End

Caption: General workflow for the development of anticancer agents.

Solid-Phase Synthesis of Imidazo[4,5-c]pyridine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of imidazo[4,5-c]pyridine libraries, a class of compounds also known as 3-deazapurines. The structural similarity of this scaffold to endogenous purines makes it a valuable core for the discovery of novel therapeutic agents. The solid-phase approach allows for the efficient generation of diverse libraries of trisubstituted imidazo[4,5-c]pyridines, which is highly advantageous in drug discovery campaigns.

The described methodology is based on the efficient solid-supported synthesis starting from 2,4-dichloro-3-nitropyridine.[1][2] The key steps involve the initial attachment to a solid support, followed by sequential substitution, reduction, and cyclization reactions to construct the desired heterocyclic core.

Key Advantages of this Protocol:

  • Efficiency: Solid-phase synthesis simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.

  • Diversity: The use of a variety of commercially available building blocks (amines and aldehydes) at different stages of the synthesis enables the rapid generation of large and diverse chemical libraries.

  • Automation: The repetitive nature of solid-phase synthesis is amenable to automation, further increasing throughput.

Data Summary

The following tables summarize the quantitative data for the synthesis of representative imidazo[4,5-c]pyridine derivatives.

Table 1: Synthesis of Imidazo[4,5-c]pyridines on Solid Support

Compound IDR¹ (on solid support)R² (amine in solution)R³ (aldehyde in solution)Crude Purity (%)Overall Yield (%)
1a 4-methoxybenzylmorpholinebenzaldehyde8571
1b 4-methoxybenzylpiperidine4-chlorobenzaldehyde8268
1c 4-methoxybenzyl4-methylpiperazine4-methoxybenzaldehyde8065
1d cyclohexylmorpholine2-naphthaldehyde8875
1e cyclohexylpiperidinefuran-2-carbaldehyde8470

Crude purity was determined by HPLC-UV analysis of the product after cleavage from the resin. Overall yields are calculated after all reaction steps and purification by semi-preparative HPLC.[1]

Experimental Workflow

The overall workflow for the solid-phase synthesis of imidazo[4,5-c]pyridine libraries is depicted below.

G cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Cleavage and Purification node_resin Rink Amide Resin node_swelling Swell Resin in DMF node_resin->node_swelling node_deprotection Fmoc Deprotection (20% Piperidine/DMF) node_swelling->node_deprotection node_arylation Step 1: Arylation (2,4-dichloro-3-nitropyridine, EDIPA, DMSO) node_deprotection->node_arylation node_substitution Step 2: Nucleophilic Substitution (Secondary Amine, DMSO) node_arylation->node_substitution node_reduction Step 3: Nitro Group Reduction (Na2S2O4, K2CO3, TBAHS) node_substitution->node_reduction node_cyclization Step 4: Imidazole Ring Closure (Aldehyde, DMSO, 80°C) node_reduction->node_cyclization node_cleavage Step 5: Cleavage from Resin (50% TFA in DCM) node_cyclization->node_cleavage node_purification HPLC Purification node_cleavage->node_purification node_product Final Product node_purification->node_product

Caption: Solid-phase synthesis workflow for imidazo[4,5-c]pyridines.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an imidazo[4,5-c]pyridine library on a Rink Amide resin.

Materials and General Procedures:

  • Resin: Rink Amide resin (100-200 mesh).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO) of peptide synthesis grade.

  • Reagents: Piperidine, 2,4-dichloro-3-nitropyridine, N,N-Diisopropylethylamine (EDIPA), secondary amines, sodium dithionite (Na₂S₂O₄), potassium carbonate (K₂CO₃), tetrabutylammonium hydrogensulfate (TBAHS), various aldehydes, Trifluoroacetic acid (TFA).

  • General: All reactions are performed in a peptide synthesis vessel with a frit for easy filtration and washing. The resin is washed by adding the solvent, agitating for a specified time, and then draining the solvent.

Protocol 1: Resin Preparation and Swelling

  • Place the Rink Amide resin in a peptide synthesis vessel.

  • Add DMF (approximately 10 mL per gram of resin) to swell the resin.

  • Agitate the resin slurry at room temperature for 1-2 hours.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection

  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture at room temperature for 20-30 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 min), followed by DCM (3 x 2 min).

Protocol 3: On-Resin Synthesis of Imidazo[4,5-c]pyridine Core

Step 1: Arylation of the Resin

  • To the deprotected resin, add a 0.5 M solution of 2,4-dichloro-3-nitropyridine in DMSO containing EDIPA (4 equivalents based on resin loading).

  • Agitate the reaction mixture at room temperature overnight.

  • Drain the reaction solution and wash the resin with DMSO (3 x 2 min), DMF (3 x 2 min), and DCM (3 x 2 min).

Step 2: Nucleophilic Substitution with a Secondary Amine

  • Add a 10% solution of the desired secondary amine in DMSO to the resin-bound intermediate from the previous step.

  • Agitate the mixture at room temperature overnight.

  • Drain the amine solution and wash the resin with DMSO (3 x 2 min), DMF (3 x 2 min), and DCM (3 x 2 min).

Step 3: Reduction of the Nitro Group

  • Prepare a solution of sodium dithionite (10 eq.), potassium carbonate (10 eq.), and TBAHS (1 eq.) in a DCM/water (1:1) mixture.

  • Add this solution to the resin and agitate the mixture vigorously at room temperature overnight.

  • Drain the reaction mixture and wash the resin with water (3 x 2 min), DMF (3 x 2 min), and DCM (3 x 2 min).

Step 4: Imidazole Ring Closure with an Aldehyde

  • Add a 0.5 M solution of the desired aldehyde in DMSO to the resin.

  • Heat the reaction mixture to 80°C and agitate overnight.

  • Cool the reaction to room temperature, drain the aldehyde solution, and wash the resin with DMSO (3 x 2 min), DMF (3 x 2 min), and DCM (3 x 2 min).

  • Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

  • Prepare a cleavage cocktail of 50% TFA in DCM.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 min) and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by semi-preparative reverse-phase HPLC to yield the final trisubstituted imidazo[4,5-c]pyridine.

Signaling Pathway Visualization

Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated as modulators of various signaling pathways. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates Transcription Gene Transcription Substrate->Transcription activates Imidazopyridine Imidazo[4,5-c]pyridine Inhibitor Imidazopyridine->Kinase1 inhibits Response Cellular Response Transcription->Response

Caption: Inhibition of a kinase signaling pathway by an imidazo[4,5-c]pyridine derivative.

References

Application Notes and Protocols for Suzuki Coupling Reactions in the Functionalization of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to purines, rendering it a valuable core for the development of various therapeutic agents, including kinase inhibitors and antiviral drugs. The functionalization of this core is crucial for modulating its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents onto the imidazo[4,5-c]pyridine ring system. This document provides detailed application notes and generalized protocols for performing Suzuki coupling reactions on halo-substituted imidazo[4,5-c]pyridines.

Core Concepts of Suzuki Coupling for Imidazo[4,5-c]pyridine Functionalization

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. For the functionalization of imidazo[4,5-c]pyridines, a halo-substituted derivative (e.g., a bromo- or chloro-imidazo[4,5-c]pyridine) is reacted with a suitable boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, solvent, and reaction temperature is critical for achieving high yields and purity.

Experimental Protocols

While specific protocols for imidazo[4,5-c]pyridines are not extensively documented in publicly available literature, the following generalized procedures are based on successful Suzuki couplings performed on the closely related imidazo[4,5-b]pyridine isomer and are expected to be excellent starting points for optimization.

General Protocol 1: Conventional Heating
  • Reaction Setup: To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the halo-imidazo[4,5-c]pyridine (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene/ethanol (4:1) or dioxane/water (4:1). The solvent should be degassed prior to use to remove dissolved oxygen, which can deactivate the catalyst.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single-phase system was used, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized imidazo[4,5-c]pyridine.

General Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the halo-imidazo[4,5-c]pyridine (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or DMF/water.

  • Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).

  • Work-up and Purification: After cooling, perform the work-up and purification steps as described in the conventional heating protocol.

Data Presentation: Reaction Conditions for Suzuki Coupling on Imidazo[4,5-b]pyridines (Adaptable for Imidazo[4,5-c]pyridines)

The following table summarizes various conditions reported for the Suzuki coupling of halo-imidazo[4,5-b]pyridines, which can serve as a guide for optimizing the reaction for the imidazo[4,5-c]pyridine scaffold.

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield Range (%)
Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/Ethanol (4:1)120 (Microwave)235-100[1]
Pd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/Water (4:1)1001270-90
Pd(OAc)₂ (10) / PPh₃ (20)K₂CO₃ (2)Dioxane/Ethanol150 (Microwave)1.2545-82
(A-taphos)₂PdCl₂Cs₂CO₃Dioxane10012High Yields Reported[1]

Mandatory Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Halo-imidazo[4,5-c]pyridine, Boronic Acid, Catalyst, Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Apply Heat (Conventional or Microwave) Inert->Heating Monitor Monitor Reaction Progress (TLC, LC-MS) Heating->Monitor Monitor->Heating Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling functionalization of imidazo[4,5-c]pyridines.

Reaction_Components cluster_reactants Reactants cluster_reagents Key Reagents & Conditions center Suzuki Coupling Reaction Palladium Catalyst\n(e.g., Pd(PPh3)4) Palladium Catalyst (e.g., Pd(PPh3)4) center->Palladium Catalyst\n(e.g., Pd(PPh3)4) Base\n(e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3) center->Base\n(e.g., K2CO3, Cs2CO3) Solvent\n(e.g., Toluene, Dioxane, Water) Solvent (e.g., Toluene, Dioxane, Water) center->Solvent\n(e.g., Toluene, Dioxane, Water) Heat Heat center->Heat Halo-imidazo[4,5-c]pyridine Halo-imidazo[4,5-c]pyridine Halo-imidazo[4,5-c]pyridine->center Organoboron Reagent\n(e.g., Boronic Acid) Organoboron Reagent (e.g., Boronic Acid) Organoboron Reagent\n(e.g., Boronic Acid)->center

Caption: Key components and their relationships in the Suzuki coupling of imidazo[4,5-c]pyridines.

References

Troubleshooting & Optimization

"common side reactions in imidazo[4,5-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to imidazo[4,5-c]pyridines?

A1: The most common methods involve the cyclization of substituted 3,4-diaminopyridines. Key approaches include:

  • Condensation with Carboxylic Acids: Reacting 3,4-diaminopyridine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a straightforward method.[1]

  • Reaction with Aldehydes: Oxidative cyclization between a 3,4-diaminopyridine and an aldehyde can yield the desired product.[2] This can be achieved using various oxidizing agents or sometimes just air.

  • From Dichloro-nitropyridines: A versatile route starts with 2,4-dichloro-3-nitropyridine, which undergoes sequential nucleophilic substitution, nitro group reduction, and finally imidazole ring closure.[3]

Q2: What is the most significant side reaction I should be aware of?

A2: A primary challenge in the synthesis of imidazo[4,5-c]pyridines, especially when using unsymmetrically substituted pyridine precursors, is the formation of regioisomers . For instance, the cyclization can lead to the formation of the isomeric imidazo[4,5-b]pyridine scaffold, which often has very similar physical properties, making separation difficult.[3][4]

Q3: How can I monitor the reaction progress and identify side products effectively?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.[4]

  • TLC: Allows for rapid, real-time monitoring of the consumption of starting materials and the appearance of new spots (products and side products).

  • LC-MS: Provides accurate mass data, helping to distinguish between the desired product, isomers (which will have the same mass), and other byproducts with different molecular weights. For unambiguous confirmation of regioisomers, 2D NMR techniques like NOESY and HMBC are essential.[4][5]

Troubleshooting Guide for Common Side Reactions

Problem 1: Formation of Regioisomeric Impurities (e.g., imidazo[4,5-b]pyridines)
  • Question: My final product is contaminated with an isomer that is very difficult to separate. How can I improve the regioselectivity of my reaction?

  • Potential Causes:

    • The nucleophilic attack during the initial substitution on a precursor like 2,4-dichloro-3-nitropyridine can occur at more than one position.[3]

    • During cyclization of an unsymmetrical diaminopyridine, the ring can close in two different ways.

  • Suggested Solutions:

    • Directed Synthesis: Employ a synthesis strategy that blocks one of the reactive sites or uses starting materials that favor the desired cyclization pathway. For example, the choice of a primary versus a secondary amine in substitutions on dichloronitropyridine can direct the ring closure.[3]

    • Steric Hindrance: Modify the substituents on your starting materials. Bulky groups can sterically hinder one reaction pathway, favoring the formation of the desired regioisomer.[4]

    • Purification Strategy: If isomer formation is unavoidable, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separation.[3]

Problem 2: Low Yields Due to Incomplete Cyclization
  • Question: My reaction stalls, and I'm left with a significant amount of the diamino intermediate. What can I do to drive the reaction to completion?

  • Potential Causes:

    • Insufficient reaction temperature or time.

    • Deactivation of the catalyst or reagent.

    • The dehydrating agent (e.g., PPA) is not effective enough or has degraded.

  • Suggested Solutions:

    • Optimize Reaction Conditions: Systematically increase the reaction temperature and monitor the progress by TLC or LC-MS. Consider extending the reaction time.[4]

    • Change the Acid/Catalyst: If using PPA, ensure it is fresh. Alternatively, explore other cyclization promoters. Microwave-assisted heating can sometimes dramatically improve yields and reduce reaction times.[1]

    • Reductive Cyclization: For syntheses starting from a nitro-aminopyridine, ensure the reduction step to the diamine is complete before attempting cyclization. Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are commonly used.[1]

Data on Side Product Formation

The regioselectivity of the initial arylation step is often a critical factor influencing the final product distribution. The following table summarizes data from a solid-phase synthesis approach where regioselectivity was a key challenge.

Starting Material PrecursorReagent & ConditionsProduct Ratio (Desired:Side Product)Reference
Resin-bound amine2,4-dichloro-3-nitropyridine, EDIPA, DMSO~8.5 : 1.5 (Substitution at position 4 vs. 2)[3]

This table illustrates that even under controlled conditions, the formation of a minor regioisomeric side product can occur, necessitating robust purification methods.

Key Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol describes a general procedure for the synthesis of 2-aryl-imidazo[4,5-c]pyridines from 3,4-diaminopyridine and an aromatic aldehyde.

Reagents & Equipment:

  • 3,4-Diaminopyridine

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Adduct Formation: In a flask, dissolve the substituted benzaldehyde in an appropriate solvent. Add an equimolar amount of sodium metabisulfite (Na₂S₂O₅) and stir to form the aldehyde-bisulfite adduct.

  • Condensation Reaction: To a solution of 3,4-diaminopyridine in DMF, add the pre-formed aldehyde-bisulfite adduct.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within several hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product may precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure imidazo[4,5-c]pyridine product.[5]

Visual Guides and Pathways

Reaction Pathway: Desired vs. Side Reaction

The following diagram illustrates the critical step where a reaction pathway can diverge to form either the desired imidazo[4,5-c]pyridine or the isomeric imidazo[4,5-b]pyridine side product from an unsymmetrical dichloronitropyridine precursor.

G reactant reactant intermediate intermediate product product side_product side_product sub 2,4-Dichloro-3-nitropyridine int1 Intermediate A (Substitution at C4) sub->int1 Major Pathway (Position 4 attack) int2 Intermediate B (Substitution at C2) sub->int2 Minor Pathway (Position 2 attack) nuc Nucleophile (e.g., R-NH₂) steps1 1. Substitution 2. Reduction 3. Cyclization steps2 1. Substitution 2. Reduction 3. Cyclization prod Desired Product Imidazo[4,5-c]pyridine steps1->prod side Side Product Imidazo[4,5-b]pyridine steps2->side

Caption: Divergent pathways in imidazopyridine synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting low-yield reactions during imidazo[4,5-c]pyridine synthesis.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node problem_node problem_node start Low Yield Observed check_tlc Analyze crude mixture by TLC / LC-MS start->check_tlc main_spot What is the main spot? check_tlc->main_spot sm_present Starting Material main_spot->sm_present Starting Material new_spot Unknown Spot(s) main_spot->new_spot New Impurity incomplete Incomplete Reaction sm_present->incomplete side_rxn Possible Side Reaction new_spot->side_rxn sol_incomplete Increase Temp/Time Check Reagent Purity incomplete->sol_incomplete sol_side_rxn Isolate & Characterize (NMR, MS) side_rxn->sol_side_rxn adjust Adjust Conditions to Minimize Side Reaction sol_side_rxn->adjust

Caption: Troubleshooting workflow for low-yield synthesis.

References

Technical Support Center: Purifying Imidazo[4,5-c]pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of imidazo[4,5-c]pyridine carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying imidazo[4,5-c]pyridine carboxylic acids?

A1: The primary challenges stem from the inherent properties of the imidazo[4,5-c]pyridine scaffold and the carboxylic acid functional group. These include:

  • Zwitterionic Nature: These molecules can exist as zwitterions, which can lead to poor solubility in many common organic solvents and cause tailing or streaking during chromatographic purification.[1]

  • Formation of Regioisomers: Synthesis of substituted imidazo[4,5-c]pyridines often results in the formation of regioisomers, which can have very similar physical and chemical properties, making their separation difficult.[2][3]

  • High Polarity: The combination of the heterocyclic core and the carboxylic acid group makes these compounds highly polar, which can lead to strong adsorption on polar stationary phases like silica gel.[4]

  • Low Yields: Synthetic routes can sometimes result in low yields, making efficient purification crucial to maximize the recovery of the desired product.[2]

Q2: How does the zwitterionic nature of these compounds affect purification?

A2: The zwitterionic form of imidazo[4,5-c]pyridine carboxylic acids can lead to several purification challenges. Zwitterions often exhibit high melting points and low solubility in non-polar organic solvents. In chromatography, the presence of both a positive and a negative charge can lead to unpredictable interactions with the stationary phase, often resulting in broad peaks and poor separation. To mitigate these effects, it is common to add modifiers to the mobile phase, such as acids or bases, to suppress the ionization of one or both of the functional groups.[5]

Q3: What are the most common impurities I should expect?

A3: Common impurities include:

  • Regioisomers: As mentioned, these are often the most challenging impurities to separate.[2][3]

  • Unreacted Starting Materials: Depending on the synthetic route, these may include diaminopyridines and the corresponding aldehyde or carboxylic acid.

  • Byproducts of Incomplete Cyclization: Intermediates from the condensation reaction may persist in the crude product.

  • Degradation Products: Some imidazopyridine derivatives can be sensitive to light or air, leading to the formation of degradation products.[2]

Q4: How can I confirm the structure of my purified compound, especially if regioisomers are possible?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the regioisomers.[2][3]

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Product
Possible Cause Suggested Solution
Zwitterionic nature of the compound.Try dissolving the compound in a polar protic solvent like methanol, ethanol, or water.[6] The solubility of carboxylic acids in organic solvents can sometimes be increased by the addition of a small amount of water.[7] For chromatographic applications, dissolving the sample in the mobile phase is ideal. If solubility is still an issue, consider using a solvent with a similar functional group, for example, an alcohol for a hydroxyl-containing compound.[6]
The compound has precipitated out of solution.Gently warm the solution while stirring. If the compound still does not dissolve, consider a different solvent or a solvent mixture.
Issue 2: Tailing or Streaking During Column Chromatography on Silica Gel
Possible Cause Suggested Solution
Strong interaction of the carboxylic acid and pyridine nitrogen with the acidic silica gel.Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will protonate the basic nitrogen and suppress the deprotonation of the carboxylic acid, leading to a less polar species that will interact less strongly with the silica gel and result in sharper peaks.[5]
The compound is too polar for the chosen eluent system.Increase the polarity of the eluent. A gradient elution, starting with a less polar solvent and gradually increasing the proportion of a more polar solvent (e.g., hexane/ethyl acetate followed by increasing concentrations of methanol in dichloromethane), can be effective.[8][9]
The column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.[4]
Issue 3: Co-elution of the Desired Product with Impurities
Possible Cause Suggested Solution
Impurities have similar polarity to the product.Try a different solvent system for column chromatography. If separation on silica gel is not effective, consider using a different stationary phase, such as alumina (acidic alumina is suitable for acidic compounds).[10] For very difficult separations, High-Performance Liquid Chromatography (HPLC) is a more powerful technique.
Regioisomers are present.The separation of regioisomers is often challenging with standard column chromatography. Consider using HPLC, particularly reversed-phase or mixed-mode chromatography, which can exploit subtle differences in hydrophobicity and ionic character.[1][11][12]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[9]

  • Elution:

    • Start with a relatively non-polar eluent system (e.g., dichloromethane or ethyl acetate).

    • To the eluent, add 0.1-1% acetic acid or formic acid to improve peak shape.[5]

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A typical gradient could be from 100% dichloromethane to 10% methanol in dichloromethane.[13][14]

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: General Guideline for Purification by Reversed-Phase HPLC (RP-HPLC)
  • Column and Mobile Phase Selection:

    • Use a C18 or C8 reversed-phase column.[10]

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • The aqueous buffer should contain an acidic modifier, typically 0.1% formic acid or 0.1% trifluoroacetic acid, to ensure the carboxylic acid is protonated.[15]

  • Method Development:

    • Start with a gradient elution method, for example, a linear gradient from 5% to 95% organic solvent over 20-30 minutes.[2]

    • Inject a small amount of the sample and monitor the separation.

    • Optimize the gradient slope, flow rate, and mobile phase composition to achieve the best resolution between the desired product and impurities.

  • Preparative Purification:

    • Once an optimal analytical method is developed, it can be scaled up to a preparative HPLC system to isolate larger quantities of the pure compound.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Purification
TechniqueStationary PhaseTypical Mobile PhaseKey Considerations
Column Chromatography Silica GelDichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% Acetic/Formic AcidGradient elution is often necessary. The added acid improves peak shape for carboxylic acids.[5]
Reversed-Phase HPLC C18 or C8Water/Acetonitrile or Water/Methanol with 0.1% Formic AcidExcellent for polar compounds. The acidic modifier controls ionization.[2][15]
Mixed-Mode HPLC Cation-Exchange/Reversed-PhaseAcetonitrile/Water with an acidic buffer (e.g., ammonium formate)Highly effective for separating zwitterionic isomers. Retention is controlled by pH and ionic strength.[1][11][12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Crude Imidazo[4,5-c]pyridine Carboxylic Acid solubility_test Solubility Assessment start->solubility_test column_chrom Column Chromatography (Silica Gel) solubility_test->column_chrom Soluble in organic solvent recrystallization Recrystallization solubility_test->recrystallization Poorly soluble, crystalline solid purity_check Purity Check (TLC, LC-MS) column_chrom->purity_check hplc_chrom HPLC (Reversed-Phase or Mixed-Mode) hplc_chrom->purity_check Collected Fractions recrystallization->purity_check purity_check->hplc_chrom Impure structure_confirm Structure Confirmation (NMR, MS) purity_check->structure_confirm Pure final_product Pure Product structure_confirm->final_product

Caption: A general workflow for the purification and analysis of imidazo[4,5-c]pyridine carboxylic acids.

troubleshooting_logic cluster_chromatography Chromatography Problems cluster_solubility Solubility & Handling cluster_solutions Potential Solutions start Purification Issue tailing Peak Tailing on Silica? start->tailing coelution Co-elution of Impurities? start->coelution poor_solubility Poor Solubility? start->poor_solubility add_acid Add 0.1-1% Acid to Eluent tailing->add_acid Yes gradient Use Gradient Elution tailing->gradient Also consider change_phase Switch to Reversed-Phase or Mixed-Mode HPLC coelution->change_phase Yes try_polar_solvents Use Polar Protic Solvents (MeOH, EtOH, H2O) poor_solubility->try_polar_solvents Yes

References

"how to increase the yield of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3H-Imidazo[4,5-c]pyridine-7-carboxylic Acid Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3H-imidazo[4,5-c]pyridine core?

A1: The most common and effective approaches involve the condensation and cyclization of a 3,4-diaminopyridine precursor with a one-carbon (C1) source.[1][2] Key methods include:

  • Condensation with Carboxylic Acids: Reacting 3,4-diaminopyridine with a carboxylic acid (or its equivalent like an orthoester or nitrile) using a dehydrating agent.[2]

  • Condensation with Aldehydes: Reacting 3,4-diaminopyridine with an aldehyde, which requires a subsequent oxidation step to form the imidazole ring.[2]

Q2: My overall yield is low. Which reaction steps are most critical for optimization?

A2: The two most critical stages impacting overall yield are:

  • Cyclization/Condensation: The formation of the imidazole ring is paramount. The choice of catalyst, dehydrating agent, and reaction conditions (temperature, time, microwave irradiation) can dramatically affect the yield of this step.[1]

  • Formation of the Carboxylic Acid: The final step, typically the hydrolysis of a nitrile precursor or oxidation of a methyl group, is crucial. The nitrile hydrolysis route is often higher yielding, as oxidation can produce significant side products.[3]

Q3: What are the most effective catalysts and dehydrating agents for the cyclization step?

A3: To drive the condensation reaction towards completion and maximize yield, consider the following:

  • Polyphosphoric Acid (PPA): A simple and effective dehydrating agent, often providing yields of around 75%.[1]

  • Ytterbium Triflate (Yb(OTf)₃): This Lewis acid catalyst can significantly improve yields (ranging from 32% to 99%) in condensations with reagents like triethyl orthoformate.[1]

  • Microwave Irradiation: Using microwave-assisted heating, especially with a solid support like silica gel, can accelerate the reaction and boost yields to the 71-92% range.[1]

Q4: What is the most reliable method for introducing the 7-carboxylic acid group?

A4: The recommended and highest-yielding method is the hydrolysis of a 7-cyano precursor (3H-imidazo[4,5-c]pyridine-7-carbonitrile). This method can achieve yields of up to 92%.[3] While oxidation of a 7-methyl group is an alternative, it is often plagued by lower yields and the formation of side products.[3]

Q5: How can I minimize the formation of side products?

A5: Side product formation can be minimized by:

  • Choosing the Right Precursor: Start with a 3,4-diaminopyridine that already has a cyano group at the desired position, avoiding harsh oxidation steps later in the synthesis.

  • Inert Atmosphere: For sensitive reactions, especially those involving catalysts like Palladium, conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent unwanted oxidative side reactions.[3][4]

  • Controlling Temperature: Overheating can lead to degradation and side product formation. A lower temperature of 85°C was found to be essential to avoid degradation during one iron reduction/cyclization reaction.[4]

Q6: What is the standard procedure for purifying the final product?

A6: The final product, this compound, is typically an acidic solid. The common purification method is:

  • After the reaction is complete (e.g., after nitrile hydrolysis), the solution is cooled.

  • The pH is carefully adjusted to acidic (pH 1-2) using a strong acid like concentrated HCl.[5]

  • The resulting precipitate is collected by vacuum filtration, washed, and dried.[3][5]

  • Purity should be confirmed using analytical techniques such as HPLC and NMR.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low yield in the initial cyclization/condensation step.

Potential CauseRecommended Solution
Incomplete dehydrationUse a more effective dehydrating agent like Polyphosphoric Acid (PPA).[1]
Slow reaction kineticsEmploy microwave-assisted heating to accelerate the reaction. Using a silica gel support can further improve yields.[1]
Insufficient activation of reactantsAdd a catalyst. Ytterbium triflate has been shown to be highly effective.[1]
Suboptimal C1 sourceConsider using triethyl orthoformate as the C1 source, which can lead to high yields (up to 83%).[1]

Problem 2: Low yield during the final conversion to carboxylic acid.

Potential CauseRecommended Solution
Incomplete nitrile hydrolysisMonitor the reaction progress with TLC or HPLC. Increase reaction time or temperature if necessary. A boron trifluoride acetic acid solution can achieve high yields (92%) in as little as 30 minutes at 120°C.[3]
Side reactions during methyl oxidationAvoid this route if possible. If it must be used, carefully screen different oxidizing agents (e.g., KMnO₄, SeO₂) and reaction conditions on a small scale. However, the nitrile hydrolysis route is superior.[3][5]

Problem 3: Final product is impure after precipitation.

Potential CauseRecommended Solution
Co-precipitation of starting materials or byproductsOptimize the final pH for precipitation. A pH of 2 is often cited.[5]
Trapped impuritiesRecrystallize the crude product from a suitable solvent system.
Complex mixtureIf recrystallization is ineffective, purify the material using column chromatography.

Data Presentation: Comparison of Synthesis Methods

Table 1: Comparison of Cyclization/Condensation Methods for Imidazopyridine Core Synthesis

MethodKey ReagentsCatalyst/SupportConditionsYield (%)Reference
PPA Dehydration3,4-Diaminopyridine, Carboxylic AcidPolyphosphoric Acid (PPA)Elevated Temperature~75[1]
Microwave-Assisted2-Amino-3-hydroxypyridine, Carboxylic AcidSilica Gel100 W71 - 92[1]
Catalytic Condensation3,4-Diaminopyridine, Triethyl OrthoformateYtterbium TriflateN/A32 - 99[1]
Reductive Cyclization2,3-Diamino-4-cyanopyridine, AldehydeSodium Metabisulfite80-180°C, 6-12h66 - 81[3]

Table 2: Comparison of Methods for 7-Carboxylic Acid Formation

PrecursorMethodKey ReagentsConditionsYield (%)Reference
7-CyanoAcidic HydrolysisBoron trifluoride acetic acid120°C, 0.5h92[3]
7-CyanoBasic HydrolysisNaOH, Methanol/WaterReflux, 18h85[3]
7-MethanolOxidationKMnO₄, Na₂CO₃Reflux, 4h100[5]
7-MethylOxidationN/AN/AGenerally low, side reactions[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Nitrile Hydrolysis (Adapted from patent CN103788086A)[3]

Step A: Synthesis of 2-Aryl-3H-imidazo[4,5-c]pyridine-7-carbonitrile

  • Combine 2,3-diamino-4-cyanopyridine, a suitable aldehyde (1.1 eq), and sodium metabisulfite (1.5 eq) in DMF.

  • Heat the mixture to 120-150°C for 6-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the 7-cyano intermediate.

Step B: Hydrolysis to this compound

  • Dissolve the 7-cyano intermediate from Step A in a boron trifluoride acetic acid solution.

  • Heat the solution to 120°C and maintain for 0.5 hours under an Argon atmosphere.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

  • Adjust the pH with a suitable base to precipitate the crude product.

  • Filter the solid, wash thoroughly, and dry to yield the final product. An alternative is basic hydrolysis with NaOH in methanol/water at reflux for 18 hours, followed by acidification to precipitate the product.[3]

Visualizations

Experimental and Logic Diagrams

SynthesisWorkflow cluster_start Starting Materials cluster_cyclization Step 1: Cyclization cluster_intermediate Intermediate cluster_hydrolysis Step 2: Hydrolysis cluster_end Final Product Start_A 2,3-Diamino-4-cyanopyridine Cyclization Reductive Cyclization (Sodium Metabisulfite, DMF) 80-180°C, 6-12h Start_A->Cyclization Start_B Aldehyde (R-CHO) Start_B->Cyclization Intermediate 3H-Imidazo[4,5-c]pyridine -7-carbonitrile Cyclization->Intermediate Yield: 66-81% Hydrolysis Acid Hydrolysis (BF3-Acetic Acid) 120°C, 0.5h Intermediate->Hydrolysis EndProduct 3H-Imidazo[4,5-c]pyridine -7-carboxylic acid Hydrolysis->EndProduct Yield: up to 92% Troubleshooting Start Low Overall Yield Detected Check_Cyclization Analyze Yield of Cyclization Step Start->Check_Cyclization Is_Cyclization_Low Is Cyclization Yield < 70%? Check_Cyclization->Is_Cyclization_Low Check_Hydrolysis Analyze Yield of Hydrolysis Step Is_Hydrolysis_Low Is Hydrolysis Yield < 85%? Check_Hydrolysis->Is_Hydrolysis_Low Is_Cyclization_Low->Check_Hydrolysis No Sol_Cyclization Optimize Cyclization: 1. Use Microwave Heating 2. Add Catalyst (e.g., Yb(OTf)₃) 3. Use PPA as Dehydrating Agent Is_Cyclization_Low->Sol_Cyclization Yes Sol_Hydrolysis Optimize Hydrolysis: 1. Ensure Anhydrous Conditions 2. Monitor with HPLC for completion 3. Use BF₃-Acetic Acid Method Is_Hydrolysis_Low->Sol_Hydrolysis Yes End Re-run Synthesis Is_Hydrolysis_Low->End No Sol_Cyclization->End Sol_Hydrolysis->End

References

"stability issues of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3H-imidazo[4,5-c]pyridine-7-carboxylic acid. The information provided is intended to assist in addressing potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic compound containing both imidazole and pyridine rings, as well as a carboxylic acid group, it is susceptible to various degradation pathways.

Q2: How does pH affect the stability and solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid and the basic nitrogen atoms in the imidazole and pyridine rings. In acidic solutions, the nitrogen atoms can be protonated, increasing solubility. In alkaline solutions, the carboxylic acid group will be deprotonated, also enhancing solubility. However, extreme pH conditions (both highly acidic and highly alkaline) can promote hydrolysis of the amide bond within the imidazole ring or other degradative reactions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C or frozen at -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The use of amber vials or wrapping containers in aluminum foil is recommended. For long-term storage, it is advisable to store the compound as a solid and prepare solutions fresh as needed.

Q4: Can this compound undergo decarboxylation?

A4: Yes, like many carboxylic acids, this compound may undergo decarboxylation, especially when subjected to high temperatures. This would result in the loss of the carboxylic acid group and the formation of 3H-imidazo[4,5-c]pyridine.

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Low Solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitate forms in the solution over time, even after initial dissolution.

Possible Causes:

  • Incorrect Solvent: The compound may have limited solubility in the selected solvent.

  • pH of the Solution: The pH of the solution may be at a point where the compound is least soluble (isoelectric point).

  • Temperature: Lower temperatures can decrease the solubility of the compound.

  • Degradation: The precipitate could be a less soluble degradation product.

Troubleshooting Steps:

start Precipitation Observed check_solvent Verify Solvent Choice start->check_solvent adjust_ph Adjust pH check_solvent->adjust_ph If solvent is appropriate change_solvent Select Alternative Solvent check_solvent->change_solvent If solvent is inappropriate check_temp Assess Temperature adjust_ph->check_temp If pH adjustment fails sonicate Apply Sonication adjust_ph->sonicate If pH adjustment helps analyze_precipitate Analyze Precipitate check_temp->analyze_precipitate If temperature is optimal filter_solution Filter and Use Supernatant analyze_precipitate->filter_solution If degradation is suspected end_soluble Compound Dissolves sonicate->end_soluble end_insoluble Insolubility Persists filter_solution->end_insoluble change_solvent->end_soluble

Caption: Troubleshooting workflow for precipitation issues.

  • Verify Solvent Choice: Confirm that the chosen solvent is appropriate for this compound. Polar aprotic solvents or aqueous buffers are generally a good starting point.

  • Adjust pH: If using an aqueous buffer, try adjusting the pH to be more acidic (e.g., pH < 4) or more alkaline (e.g., pH > 8) to increase solubility.

  • Gentle Heating and Sonication: Briefly and gently warm the solution or use an ultrasonic bath to aid dissolution. Avoid high temperatures to prevent degradation.

  • Analyze Precipitate: If precipitation occurs after initial dissolution, it may indicate degradation. Analyze the precipitate using techniques like HPLC or LC-MS to identify if it is the parent compound or a degradant.

Issue 2: Loss of Compound Potency or Inconsistent Experimental Results

Symptoms:

  • Decreased biological activity in assays over time.

  • Variable results from the same batch of stock solution.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Causes:

  • Degradation in Solution: The compound is degrading under the experimental or storage conditions.

  • Photodegradation: Exposure to light is causing the compound to break down.

  • Oxidation: The compound is reacting with dissolved oxygen or other oxidizing agents.

  • Hydrolysis: The compound is hydrolyzing in aqueous solutions.

Troubleshooting Steps:

start Inconsistent Results check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh If storage was improper run_control Run Control Experiment (with fresh solution) prepare_fresh->run_control forced_degradation Perform Forced Degradation Study run_control->forced_degradation If results are still inconsistent end_stable Consistent Results Achieved run_control->end_stable If results are consistent analyze_degradants Analyze Degradation Products forced_degradation->analyze_degradants modify_protocol Modify Experimental Protocol analyze_degradants->modify_protocol end_unstable Instability Confirmed modify_protocol->end_unstable

Caption: Troubleshooting workflow for inconsistent results.

  • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment if stability is a concern.

  • Protect from Light: Conduct experiments under low-light conditions and store stock solutions in amber vials or wrapped in foil.

  • Use Degassed Solvents: If oxidation is suspected, use solvents that have been degassed by sparging with nitrogen or argon.

  • Perform a Stability Study: To systematically investigate the stability, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 80°C in an oven for 48 hours. Also, expose a solution to 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify the major degradation products by their mass-to-charge ratio (m/z) in LC-MS.

    • Propose potential degradation pathways based on the identified products.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study to illustrate how results can be presented.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Hypothetical)Number of Major Degradants (Hypothetical)
0.1 M HCl246015%2
0.1 M NaOH246025%3
3% H₂O₂24Room Temp10%1
Thermal (Solution)24608%1
Photolytic24Room Temp12%2

Visualization of a Potential Degradation Pathway

Based on the chemical structure, a likely degradation pathway under harsh hydrolytic conditions could involve the opening of the imidazole ring.

parent This compound hydrolysis Harsh Hydrolysis (Acid or Base) parent->hydrolysis decarboxylation Decarboxylation parent->decarboxylation High Temperature ring_opening Imidazole Ring Opening hydrolysis->ring_opening degradant1 Diaminopyridine Derivative ring_opening->degradant1 degradant2 3H-Imidazo[4,5-c]pyridine decarboxylation->degradant2

"optimizing reaction conditions for imidazopyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazopyridines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of imidazopyridines, offering potential causes and solutions in a question-and-answer format.

Q1: My imidazopyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in imidazopyridine synthesis can stem from several factors. Systematically evaluating your reaction conditions is key to identifying the root cause.

  • Suboptimal Catalyst: The choice and loading of the catalyst are critical. For instance, in copper-catalyzed reactions, using CuI alone might give a moderate yield (around 45%), while a synergistic system like CuI–NaHSO₄·SiO₂ can significantly improve the outcome.[1] In some cases, a catalyst-free approach at an elevated temperature (e.g., 60°C) can provide excellent yields (up to 91%) for specific substrates, such as the reaction of α-haloketones with 2-aminopyridines.[2] For Groebke-Blackburn-Bienaymé (GBB) reactions, Lewis acids like Scandium triflate (Sc(OTf)₃) at a concentration of 10 mol% have been found to be optimal.[3]

  • Incorrect Solvent: The polarity of the solvent can greatly influence the reaction's efficiency. Nonpolar solvents like toluene and chlorobenzene have been shown to be favorable in some syntheses, while polar solvents such as DMSO and DMF can be detrimental in others.[4]

  • Inappropriate Temperature: Temperature plays a decisive role. For some reactions, higher temperatures can lead to the decomposition of reactants or the formation of side products, resulting in a trace amount of the desired product.[5] It's crucial to optimize the temperature for your specific reaction. For instance, a NaIO₄/TBHP-promoted cycloaddition was found to be optimal at 120°C.[4]

  • Atmosphere: Certain reactions, particularly those involving copper catalysts, are sensitive to the reaction atmosphere. Aerobic conditions (the presence of air or oxygen) are often necessary for the catalytic cycle.[1][5]

  • Substrate Reactivity: The electronic properties of your starting materials can impact the yield. Strong electron-withdrawing groups on the substrates can sometimes decrease the reaction's performance.[4]

To troubleshoot, consider the following workflow:

low_yield_troubleshooting start Low Yield Observed catalyst Optimize Catalyst - Type (e.g., CuI, Sc(OTf)3) - Loading (e.g., 10 mol%) start->catalyst solvent Screen Solvents - Polar vs. Non-polar - (e.g., Toluene, DCM, DMF) catalyst->solvent temperature Adjust Temperature - Incremental changes - Monitor side products solvent->temperature atmosphere Check Atmosphere - Aerobic vs. Anaerobic temperature->atmosphere end Improved Yield atmosphere->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common challenge. Understanding the reaction mechanism can help in devising strategies to suppress unwanted reactions.

  • Reaction Conditions: As with low yields, suboptimal reaction conditions can favor side reactions. For example, in solid-phase synthesis, incomplete reactions at room temperature can lead to undesired intermediates. Increasing the temperature and reactant concentration can drive the reaction to completion and minimize these side products.[6]

  • Regioselectivity Issues: In some cases, alternative reaction pathways can lead to isomeric side products. For instance, during the arylation of 2,4-dichloro-3-nitropyridine, minor nucleophilic substitution at the 4-position instead of the desired 2-position can occur, leading to an imidazopyridine isomer.[6] Careful control of reaction conditions and purification by chromatography are necessary to isolate the desired product.

  • Decomposition of Starting Materials: Some starting materials, like certain isocyanides, can be sensitive to acidic conditions or high temperatures, leading to decomposition and low yields of the desired product.[6] Using milder conditions or more stable reagents can mitigate this issue.

Q3: I am facing difficulties in purifying my imidazopyridine product. What are the recommended purification techniques?

A3: Purification of imidazopyridine derivatives can be challenging due to their polarity and potential for forming salts.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying imidazopyridine derivatives. A gradient of solvents, starting from a non-polar system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[7] For very polar compounds, a dichloromethane/methanol system may be more suitable. If tailing is observed on the column, adding a small amount of a base like triethylamine (0.5%) to the mobile phase can help.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.[7]

  • Acid-Base Extraction: For basic imidazopyridine derivatives, acid-base extraction can be a useful purification step to remove non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid. The basic product will move to the aqueous layer as its salt. The aqueous layer is then separated, and the pH is adjusted with a base to precipitate the purified product, which can then be extracted back into an organic solvent.[7]

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for imidazopyridine synthesis.

Table 1: Optimization of Reaction Conditions for NaIO₄/TBHP-Promoted (3+2) Cycloaddition [4]

EntryAdditive (mol%)OxidantSolventTemperature (°C)Yield (%)
1-TBHPPhCl1200
2I₂ (20)TBHPPhCl1209
10NaIO₄ (20)TBHPPhCl12051
13NaIO₄ (20)TBHPDMSO12023
14NaIO₄ (20)TBHPDMF12025
15NaIO₄ (20)TBHPTBAC12045
18NaIO₄ (20)TBHPPhCl10032
20NaIO₄ (20)TBHPPhCl13048
21NaIO₄ (40)TBHPPhCl12065

Table 2: Effect of Catalyst on Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines [1][5]

EntryCatalystYield (%)
1Cu(OAc)₂High
2CuILower
3Cu(OTf)₂Lower
4FeCl₃Lower
5Zn(OAc)₂0

Experimental Protocols

This section provides detailed experimental protocols for key imidazopyridine synthesis methods.

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction [3]

This protocol describes a microwave-assisted GBB reaction for the synthesis of imidazo[1,2-a]pyridines.

  • Materials:

    • 2-Aminopyridine derivative (1.0 equiv)

    • Aldehyde (1.7 equiv)

    • Isocyanide (1.7 equiv)

    • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Microwave synthesis vial

  • Procedure:

    • To a microwave synthesis vial, add the 2-aminopyridine derivative, aldehyde, isocyanide, and scandium(III) triflate.

    • Add a 2:1 mixture of DCM/MeOH to achieve a concentration of 0.3 M with respect to the 2-aminopyridine.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 120°C for 1 hour.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Ketones [8]

This protocol outlines a CuI-catalyzed aerobic oxidative synthesis.

  • Materials:

    • 2-Aminopyridine (1.0 equiv)

    • Acetophenone derivative (1.2 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • Solvent (e.g., DMF)

    • Reaction flask equipped with a reflux condenser

  • Procedure:

    • To a reaction flask, add the 2-aminopyridine, acetophenone derivative, and copper(I) iodide.

    • Add the solvent and stir the mixture at the desired temperature (e.g., 100°C) under an air atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Tschitschibabin Imidazopyridine Synthesis (Modified) [9]

This modified protocol employs milder reaction conditions than the original method.

  • Materials:

    • 2-Aminopyridine

    • α-Bromoacetaldehyde (or its equivalent)

    • Sodium bicarbonate (NaHCO₃)

    • Solvent (e.g., Ethanol)

    • Reaction flask

  • Procedure:

    • Dissolve the 2-aminopyridine in the chosen solvent in a reaction flask.

    • Add sodium bicarbonate to the solution.

    • Add the α-bromoacetaldehyde dropwise to the mixture while stirring.

    • Heat the reaction mixture at a moderate temperature (e.g., 60°C) and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to imidazopyridine synthesis.

reaction_optimization_logic start Goal: Optimize Reaction catalyst Catalyst Screening - Lewis Acids (Sc(OTf)3, ZnI2) - Transition Metals (CuI, PdCl2) start->catalyst solvent Solvent Selection - Polarity (DCM, Toluene) - Aprotic vs. Protic catalyst->solvent temperature Temperature Titration - Room Temp to Reflux solvent->temperature concentration Concentration Adjustment - Reactant Ratios temperature->concentration analysis Analyze Outcome - Yield - Purity - Side Products concentration->analysis decision Optimal Conditions? analysis->decision decision->catalyst No end Optimized Protocol decision->end Yes

Caption: Logical flow for optimizing reaction conditions.

gbb_reaction_workflow reagents Combine Reagents: - 2-Aminopyridine - Aldehyde - Isocyanide - Catalyst (e.g., Sc(OTf)3) reaction Microwave Irradiation (e.g., 120°C, 1 hr) reagents->reaction workup Work-up - Solvent Removal reaction->workup purification Purification - Column Chromatography workup->purification product Pure Imidazopyridine purification->product

Caption: Experimental workflow for GBB reaction.

References

"avoiding regioisomer formation in imidazo[4,5-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioisomer formation in the synthesis of imidazo[4,5-c]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of imidazo[4,5-c]pyridines?

A1: During the synthesis of imidazo[4,5-c]pyridines, two main types of regioisomers can be formed. The first point of divergence occurs during the initial cyclization to form the imidazole ring, which can result in the formation of 1H- and 3H-imidazo[4,5-c]pyridine isomers. Subsequent N-alkylation of the imidazo[4,5-c]pyridine core can lead to further regioisomers, with alkylation occurring on either of the imidazole nitrogens or the pyridine nitrogen.[1] The unequivocal structural assignment of these regioisomers is often accomplished using 2D NMR techniques such as NOESY and HMBC.[1]

Q2: What are the primary synthetic routes to the imidazo[4,5-c]pyridine core?

A2: The most common methods for constructing the imidazo[4,5-c]pyridine scaffold involve the condensation of 3,4-diaminopyridine with various carbonyl compounds.[1][2] These include:

  • Carboxylic acids or their derivatives: This is a straightforward method, often carried out at elevated temperatures, sometimes with a dehydrating agent like polyphosphoric acid (PPA).[2]

  • Aldehydes: Condensation with aldehydes, followed by an oxidative cyclization, is another widely used approach.[3]

  • Orthoesters: Reagents like triethyl orthoformate can be used for the synthesis of unsubstituted (at C2) imidazo[4,5-c]pyridines.[2]

Q3: How can I control regioselectivity during the initial cyclization?

A3: Controlling the regioselectivity during the cyclization of 3,4-diaminopyridine can be challenging. The outcome is often influenced by the specific substituents on the pyridine ring and the nature of the cyclizing agent. In some cases, a mixture of isomers is unavoidable and requires chromatographic separation.[4] For specific substituted precursors, the reaction may proceed with high regioselectivity. For instance, a directed synthesis approach on a solid support has been shown to provide a tool for regioselective preparation based on the choice of primary or secondary amines for substitution on the pyridine ring prior to cyclization.[5]

Q4: What factors influence regioselectivity during N-alkylation of imidazo[4,5-c]pyridines?

A4: The N-alkylation of imidazo[4,5-c]pyridines can produce a mixture of regioisomers due to the presence of multiple nucleophilic nitrogen atoms. The regioselectivity of this reaction is influenced by several factors:

  • Base: The choice of base can significantly impact the site of alkylation.[6]

  • Solvent: The polarity of the solvent can affect the reactivity of the different nitrogen atoms.[6]

  • Alkylating agent: The nature of the alkylating agent, including its steric bulk, plays a crucial role.[6]

  • Substituents on the imidazo[4,5-c]pyridine core: Existing substituents can sterically hinder or electronically influence the approach of the alkylating agent to a particular nitrogen atom.

Alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines with agents like 4-chlorobenzyl bromide or butyl bromide in the presence of K2CO3 in DMF has been reported to predominantly yield the N5-regioisomers.[1]

Troubleshooting Guides

Issue 1: Formation of an inseparable mixture of 1H and 3H regioisomers during cyclization.

Possible CauseSuggested Solution
Non-selective reaction conditions. Modify the reaction conditions. Experiment with different solvents of varying polarity. Lowering the reaction temperature may favor the formation of one isomer over the other.
Inherently low regioselectivity for the specific substrates. If modifying conditions is ineffective, focus on optimizing the chromatographic separation of the isomers. High-performance liquid chromatography (HPLC) is often effective for separating regioisomers with similar polarities.[7]
Starting material ambiguity. Ensure the purity and correct isomeric form of the starting 3,4-diaminopyridine derivative.

Issue 2: Poor regioselectivity during N-alkylation, leading to multiple products.

Possible CauseSuggested Solution
Suboptimal base and solvent combination. Screen different bases (e.g., K2CO3, NaH, Cs2CO3) and solvents (e.g., DMF, acetonitrile, THF). For example, using K2CO3 in DMF has been shown to favor N5 alkylation in some cases.[1][8]
Reactive alkylating agent. Use a less reactive alkylating agent or add the alkylating agent slowly at a lower temperature to improve selectivity.
Steric hindrance is not being exploited. If applicable, introduce a bulky protecting group on one of the nitrogen atoms to direct alkylation to the desired position. This group can be removed in a subsequent step.

Quantitative Data Summary

Table 1: Regioisomeric Ratio in the Alkylation of 2-methyl-1H-imidazo[4,5-c]pyridine

Alkylating AgentBaseSolventProduct Ratio (Less Polar Isomer : 1H-isomer)Reference
Methyl IodideNaH (50% in oil)DMF774 mg : 356 mg[4]

Note: The original literature describes the desired product as the 1H-imidazo[4,5-c]pyridine isomer, implying the other isomer is the 3H- or a pyridine-N-alkylated product.

Key Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-5H-imidazo[4,5-c]pyridines

This protocol is adapted from the reaction of 3,4-diaminopyridine with sodium metabisulfite adducts of corresponding benzaldehydes.[1]

  • Preparation of the Adduct: Prepare the sodium metabisulfite adduct of the desired substituted benzaldehyde.

  • Condensation: In a suitable reaction vessel, mix 3,4-diaminopyridine (1 equivalent) with the sodium metabisulfite adduct of the substituted benzaldehyde (1 equivalent).

  • Reaction: Heat the mixture to promote condensation and cyclization. The specific temperature and reaction time will depend on the substrates.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture and purify the product. Purification is typically achieved by recrystallization or column chromatography.

Protocol 2: N-Alkylation of 2-Substituted-5H-imidazo[4,5-c]pyridines

This protocol is based on the alkylation procedures described for similar imidazopyridine systems.[1][6]

  • Reaction Setup: To a solution of the 2-substituted-5H-imidazo[4,5-c]pyridine (1 equivalent) in anhydrous DMF, add potassium carbonate (K2CO3, 2-3 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (e.g., a substituted benzyl halide, 1.1-1.5 equivalents) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Visualizations

G Figure 1: Regioisomer Formation in Imidazo[4,5-c]pyridine Synthesis cluster_start Starting Materials cluster_cyclization Cyclization cluster_isomers Regioisomeric Core Structures 3,4-Diaminopyridine 3,4-Diaminopyridine Cyclization Condensation & Oxidative Cyclization 3,4-Diaminopyridine->Cyclization R-CHO Aldehyde (R-CHO) R-CHO->Cyclization 1H_isomer 1H-Imidazo[4,5-c]pyridine Cyclization->1H_isomer Path A 3H_isomer 3H-Imidazo[4,5-c]pyridine Cyclization->3H_isomer Path B

Caption: Formation of 1H and 3H regioisomers.

G Figure 2: Troubleshooting Workflow for N-Alkylation Start Start: N-Alkylation of Imidazo[4,5-c]pyridine Analysis Analyze Product Mixture (LC-MS, NMR) Start->Analysis Desired Desired Regioisomer Obtained Analysis->Desired High Selectivity Mixture Mixture of Regioisomers Analysis->Mixture Low Selectivity End End Desired->End Modify Modify Reaction Conditions: - Base - Solvent - Temperature - Alkylating Agent Mixture->Modify Separate Optimize Chromatographic Separation (HPLC) Mixture->Separate Modify->Analysis Separate->End

Caption: Troubleshooting N-alkylation regioselectivity.

References

Technical Support Center: Interpreting Complex NMR Spectra of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of imidazo[4,5-c]pyridine derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in elucidating the complex structures of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the aromatic proton signals in my imidazo[4,5-c]pyridine spectrum broad, or why do I see more signals than expected?

A: This is a common issue often arising from several factors:

  • Tautomerism: The imidazole ring has two nitrogen atoms (N-1 and N-3) that can be protonated. If the rate of proton exchange between these two positions is intermediate on the NMR timescale, it can lead to significant signal broadening. This is particularly common for the H-2 proton and the protons on the pyridine ring (H-5, H-7).

  • pH Dependence: The chemical shifts of imidazo[4,5-c]pyridines are highly sensitive to the pH of the solution. Small variations in sample acidity can lead to shifts or broadening. Using a buffered NMR solvent or adding a drop of D₂O can sometimes clarify the spectrum.

  • Molecular Aggregation: These planar heterocyclic molecules can stack in solution, especially at higher concentrations. This aggregation can restrict molecular tumbling, leading to broader signals. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt these interactions.

  • Quadrupolar Broadening: The nitrogen atoms in the ring have a nuclear spin (I=1) and a quadrupole moment. Protons directly attached to or near these nitrogens can experience broadening.

Q2: How can I definitively distinguish between the H-2, H-5, and H-7 protons on the core ring system?

A: A combination of 1D and 2D NMR techniques is essential for unambiguous assignment.

  • Chemical Shift: The H-2 proton, being on the electron-deficient imidazole ring, typically resonates furthest downfield and appears as a singlet. The H-5 and H-7 protons on the pyridine ring are typically doublets, coupling to each other.

  • COSY (Correlation Spectroscopy): A COSY experiment will show a clear cross-peak between the coupled H-5 and H-7 protons, confirming their relationship. The H-2 proton will not show any correlations to these protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. The H-2 proton will show a 3-bond correlation to the C-7a quaternary carbon, while the H-7 proton will show correlations to both C-5 and C-7a. These long-range couplings provide definitive proof of assignment.[1]

Q3: I have synthesized an N-substituted imidazo[4,5-c]pyridine. How can NMR confirm the position of substitution (e.g., N-1, N-3, or N-5)?

A: Distinguishing between N-regioisomers is critical and can be achieved using through-bond (HMBC) and through-space (NOESY) correlations.[1]

  • HMBC: Protons on the substituent (e.g., an N-CH₃ group) will show long-range correlations to the carbons of the heterocyclic core.

    • N-1 substitution: Protons on the substituent will show a ³J correlation to the C-7a quaternary carbon.

    • N-3 substitution: Protons on the substituent will show a ³J correlation to the C-2 and C-3a carbons.

    • N-5 substitution (on the pyridine ring): Protons on the substituent will show correlations to C-5 and C-4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space.

    • For an N-5 substituted derivative, a clear NOE cross-peak will be observed between the substituent's protons and the H-7 proton.

    • For an N-1 substituted derivative, an NOE may be seen between the substituent and the H-7 proton.

Q4: My quaternary carbon signals (e.g., C-3a, C-7a, C-7b) are weak or missing in the ¹³C NMR spectrum. What can I do?

A: Quaternary carbons lack attached protons, which means they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons. They also tend to have longer relaxation times (T₁).

  • Increase Relaxation Delay: In your spectrometer's settings, increase the relaxation delay (d1) to allow the quaternary carbons to fully relax between pulses. A delay of 5-10 seconds is a good starting point.

  • Use HMBC: The best way to identify quaternary carbons is often indirectly through an HMBC experiment. By observing correlations from nearby protons to the quaternary carbon position, you can confirm its chemical shift and existence even if it's not visible in the standard ¹³C spectrum.

Quantitative Data Summary

The following tables summarize typical chemical shift ranges for the unsubstituted imidazo[4,5-c]pyridine core. Note that these values can be significantly influenced by solvent, concentration, and substituents.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted Imidazo[4,5-c]pyridine Core

Proton PositionTypical δ (ppm)Multiplicity
H-28.10 - 8.40s (singlet)
H-58.30 - 8.60d (doublet)
H-77.20 - 7.50d (doublet)
N-H (imidazole)12.0 - 14.0br s (broad)

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Unsubstituted Imidazo[4,5-c]pyridine Core

Carbon PositionTypical δ (ppm)Notes
C-2140 - 148Often sensitive to substitution.
C-3a145 - 155Quaternary, may be weak.
C-5148 - 155Carbon adjacent to pyridine nitrogen.
C-7110 - 120
C-7a130 - 140Quaternary, may be weak.
C-7b135 - 145Quaternary, may be weak.

Table 3: Diagnostic 2D NMR Correlations for Structure Elucidation

ExperimentCorrelation TypeKey Diagnostic Information
COSY ¹H-¹H (2-3 bonds)Shows coupling between H-5 and H-7.
HSQC ¹³C-¹H (1 bond)Connects each proton (H-2, H-5, H-7) to its directly attached carbon (C-2, C-5, C-7).
HMBC ¹³C-¹H (2-3 bonds)Essential for assigning quaternary carbons and confirming connectivity across the ring system.[1]
NOESY ¹H-¹H (space)Differentiates regioisomers by showing through-space proximity of substituents to core protons.[1]

Diagrams and Workflows

troubleshooting_workflow start Start: Acquire 1D NMR (¹H, ¹³C, DEPT) check_signals Are signals sharp and well-resolved? start->check_signals broad_signals Problem: Broad or Overlapping Signals check_signals->broad_signals No assign_1d Assign signals using chemical shifts and coupling check_signals->assign_1d Yes troubleshoot Troubleshoot: 1. Change solvent (e.g., DMSO-d6) 2. Increase temperature 3. Lower concentration 4. Check pH broad_signals->troubleshoot troubleshoot->start Re-acquire check_ambiguity Is the structure fully and unambiguously assigned? assign_1d->check_ambiguity run_2d Acquire 2D NMR: - COSY - HSQC - HMBC check_ambiguity->run_2d No final_structure Final Structure Elucidated check_ambiguity->final_structure Yes analyze_2d Integrate 1D and 2D data to build connectivity map run_2d->analyze_2d check_isomer Is regio- or stereochemistry a concern? analyze_2d->check_isomer run_noesy Acquire NOESY/ROESY for through-space correlations check_isomer->run_noesy Yes check_isomer->final_structure No run_noesy->analyze_2d

Caption: Troubleshooting workflow for NMR analysis.

logical_relationships cluster_1d 1D Experiments cluster_2d 2D Experiments H1 ¹H NMR (Proton Environments & Coupling) COSY COSY (H-H Connectivity) H1->COSY correlates HSQC HSQC (Direct C-H Bonds) H1->HSQC correlates HMBC HMBC (Long-Range C-H Bonds) H1->HMBC correlates NOESY NOESY (Through-Space Proximity) H1->NOESY correlates C13 ¹³C NMR (Carbon Environments) C13->HSQC correlates C13->HMBC correlates Structure Complete 3D Structure COSY->Structure Fragment Assembly HSQC->Structure C-H Assignment HMBC->Structure Full Skeleton NOESY->Structure Regio/Stereochem

Caption: Relationship between NMR experiments for structure elucidation.

Detailed Experimental Protocols

Protocol 1: HMBC (Heteronuclear Multiple Bond Correlation) for Long-Range C-H Correlations

  • Objective: To identify correlations between protons and carbons separated by 2-3 bonds, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Sample Preparation: Dissolve 5-15 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and filter into a 5 mm NMR tube.

  • Key Parameters:

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker, gHMBC on Varian/Agilent).

    • ¹³C Spectral Width (sw C): Set to cover the full range of expected carbon signals (e.g., 0-160 ppm).

    • ¹H Spectral Width (sw H): Set to cover all proton signals.

    • Long-Range Coupling Constant (ⁿJCH): This is the most critical parameter. The experiment is optimized to detect correlations for a specific coupling constant. A value of 8-10 Hz is a good starting point as it covers a wide range of typical ²JCH and ³JCH values.

    • Number of Scans (ns): Typically 8 to 16 scans per increment.

    • Number of Increments (ni): 256 or 512 increments in the indirect (¹³C) dimension.

  • Data Processing: After Fourier transformation, phase correct the spectrum. Analyze the cross-peaks, which indicate a correlation between a proton (F2 axis) and a carbon (F1 axis) over 2 or 3 bonds.

Protocol 2: 2D-NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close to each other in 3D space (< 5 Å), which is essential for determining regio- and stereochemistry.

  • Sample Preparation: Prepare the sample as for HMBC. It is highly recommended to degas the sample (e.g., via several freeze-pump-thaw cycles) to remove dissolved oxygen, which can quench the NOE effect.[1]

  • Key Parameters:

    • Pulse Program: Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker).

    • Mixing Time (d8 or mix): This parameter determines the time allowed for NOE buildup. For small molecules (< 1000 Da), typical mixing times range from 300 ms to 800 ms. Run a few experiments with different mixing times to find the optimal value.

    • Number of Scans (ns): Typically 16 to 32 scans per increment.

    • Number of Increments (ni): 256 or 512 increments in the indirect dimension.

  • Data Processing: Process the data similarly to a COSY spectrum. Symmetrize the spectrum if necessary. Cross-peaks indicate that two protons are spatially close. Distinguish these from COSY-type (exchange or coupling) artifacts that may also appear on the diagonal.

References

Technical Support Center: Troubleshooting Artifacts in Cell-Based Assays with Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered when using imidazopyridine compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why are imidazopyridine compounds prone to causing artifacts in cell-based assays?

A1: Imidazopyridine derivatives are versatile scaffolds used in drug discovery, but their chemical properties can sometimes lead to assay interference.[1] Potential sources of artifacts include:

  • Intrinsic Fluorescence: The imidazopyridine core is a fluorophore, which can lead to autofluorescence and interfere with fluorescence-based assays.[2][3] The emission range for many of these compounds falls between 430-520 nm.[2]

  • ATP Depletion: Some imidazopyridine compounds have been shown to inhibit mycobacterial growth by depleting intracellular ATP levels.[4] This can lead to false positives in assays that measure cell viability via ATP content (e.g., CellTiter-Glo®).

  • Aggregation: Like many small molecules, imidazopyridines can form aggregates at higher concentrations, which can nonspecifically inhibit enzymes or interfere with light-based readouts.[5]

  • Off-Target Effects: Imidazopyridines are known to interact with a variety of biological targets, including kinases, which can lead to unexpected phenotypic changes and confound assay results.[6][7]

  • Cytotoxicity: At certain concentrations, imidazopyridine derivatives can exhibit cytotoxic effects, which can be misinterpreted as specific pathway inhibition.[8][9]

Q2: I'm observing a high background signal in my fluorescence-based assay when using an imidazopyridine. What could be the cause?

A2: A high background signal is a common issue and is often due to the intrinsic fluorescence of the imidazopyridine compound itself.[2] To confirm this, you should measure the fluorescence of your compound in the assay buffer without cells. If the compound is fluorescent at the excitation and emission wavelengths of your assay, you will need to implement a counter-screen to correct for this artifact.

Q3: My ATP-based cell viability assay (e.g., CellTiter-Glo®) shows a significant decrease in signal with my imidazopyridine compound, but other viability assays (e.g., MTT) do not. Why is this?

A3: This discrepancy is likely due to the compound's ability to deplete intracellular ATP.[4] Assays that rely on ATP as a marker for viability will show a decrease in signal, which may not be a true reflection of cell death. It is crucial to use orthogonal assays that measure viability through different mechanisms (e.g., membrane integrity, metabolic activity) to confirm cytotoxicity.

Q4: My dose-response curve for an imidazopyridine compound is unusually steep. What could this indicate?

A4: A steep dose-response curve can be an indication of compound aggregation.[10] Aggregates can form at a critical concentration and cause a sharp, non-stoichiometric inhibition of the target, leading to a steep curve. Visual inspection of the wells for precipitation and performing an aggregation counter-screen can help confirm this.

Q5: Are there any known signaling pathways that are commonly affected by imidazopyridines that I should be aware of for potential off-target effects?

A5: Yes, the imidazopyridine scaffold is a known "privileged structure" in medicinal chemistry and has been shown to interact with several key signaling pathways. Being aware of these can help in deconvoluting on-target versus off-target effects. Commonly affected pathways include:

  • PI3K/Akt/mTOR Pathway: Several imidazopyridine derivatives have been shown to inhibit this critical cell survival and proliferation pathway.[5][9]

  • p38 MAP Kinase Pathway: Imidazopyrimidines, a related class, are potent inhibitors of p38 MAP kinase, which is involved in inflammatory responses.[11]

  • STAT3 Signaling: Some imidazopyridine-based compounds have been designed to inhibit STAT3 phosphorylation, a key pathway in many cancers.[12]

  • Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been developed as highly selective inhibitors of Aurora-A kinase.[13]

  • Polo-like Kinase (PLK): A class of imidazopyridine derivatives has been designed as potent PLK1 inhibitors.[14]

Troubleshooting Guides

Issue 1: High Background Fluorescence or Signal Quenching
  • Symptom: Increased fluorescence in wells containing the imidazopyridine compound, even in the absence of cells, or a decrease in the signal of a fluorescent reporter.

  • Possible Cause: Intrinsic fluorescence (autofluorescence) of the imidazopyridine compound or quenching of the fluorescent signal.[2][15]

  • Troubleshooting Workflow:

A Observe High Background or Quenching B Run 'Compound-Only' Control (Compound in assay buffer, no cells) A->B C Is there a high signal at assay wavelengths? B->C Measure fluorescence D Conclusion: Autofluorescence Artifact C->D Yes F Is the signal from a known fluorescent reporter decreased? C->F No E Implement Autofluorescence Correction D->E G Conclusion: Quenching Artifact F->G Yes H Implement Quenching Correction or Use Alternative Reporter G->H

Caption: Troubleshooting workflow for fluorescence artifacts.
Issue 2: Discrepancies in Cell Viability Readouts

  • Symptom: Conflicting results between different cell viability assays (e.g., ATP-based vs. metabolic-based).

  • Possible Cause: Imidazopyridine-mediated ATP depletion leading to a false positive in ATP-based assays.[4]

  • Troubleshooting Workflow:

A Conflicting Viability Assay Results B Perform Orthogonal Viability Assays (e.g., MTT, CellTiter-Glo®, Propidium Iodide) A->B C Does only the ATP-based assay show decreased viability? B->C D Conclusion: ATP Depletion Artifact C->D Yes F Do other assays confirm cytotoxicity? C->F No E Measure Intracellular ATP Levels Directly D->E G Conclusion: True Cytotoxicity F->G Yes

Caption: Troubleshooting workflow for viability assay discrepancies.
Issue 3: Suspected Compound Aggregation

  • Symptom: Poorly reproducible data, steep dose-response curves, or visible precipitates in assay wells.

  • Possible Cause: The imidazopyridine compound is forming aggregates at the tested concentrations.[5]

  • Troubleshooting Workflow:

A Suspected Compound Aggregation B Microscopic Examination of Wells A->B C Are precipitates visible? B->C D Perform Aggregation Counter-Screen (e.g., DLS, detergent test) C->D Yes E Does the counter-screen confirm aggregation? D->E F Conclusion: Aggregation Artifact E->F Yes G Modify Assay Conditions (e.g., add detergent, lower compound concentration) F->G

Caption: Troubleshooting workflow for compound aggregation.

Data Presentation

Table 1: Cytotoxicity of Selected Imidazopyridine Derivatives in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
Compound 6A375 (Melanoma)MTT9.7[9]
Compound 6WM115 (Melanoma)MTT~10[9]
Compound 6HeLa (Cervical)MTT35.0[9]
Compound 5HCC1937 (Breast)MTT45.0[8]
Compound 6HCC1937 (Breast)MTT47.7[8]
Compound 7HCC1937 (Breast)MTT79.6[8]
Compound 8HeLa (Cervical)SRB0.34[9]
Compound 8MDA-MB-231 (Breast)SRB0.32[9]
Compound 8ACHN (Renal)SRB0.39[9]
Compound 8HCT-15 (Colon)SRB0.31[9]
Compound 12MDA-MB-231 (Breast)SRB0.29[9]
Compound 13HCT-15 (Colon)SRB0.30[9]

Table 2: Autofluorescence Properties of Selected Imidazopyridine Derivatives

Compound ClassSolventExcitation Max (nm)Emission Max (nm)Reference
Imidazo[1,5-a]pyridinesDichloromethane~380440 - 484[16]
Imidazopyridine-linked coumarinsDMSO/Ethanol~350-400~450-500[17]
Fused Imidazo[1,2-a]pyridineAqueous Media~365~450[18]

Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

Objective: To determine if an imidazopyridine compound exhibits intrinsic fluorescence at the wavelengths used in a primary fluorescence-based assay.

Materials:

  • Imidazopyridine compound stock solution (in DMSO)

  • Assay buffer (identical to the primary assay)

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of the imidazopyridine compound in assay buffer. The concentration range should cover and exceed the concentrations used in the primary assay.

  • Include a vehicle control (DMSO in assay buffer).

  • Dispense the dilutions and controls into the wells of the microplate.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as the primary assay.

  • Data Analysis: Subtract the fluorescence of the vehicle control from all wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may be contributing to a false-positive signal.

Protocol 2: In Vitro ATP Depletion Assay

Objective: To determine if an imidazopyridine compound directly depletes intracellular ATP levels.

Materials:

  • Cells used in the primary assay

  • Imidazopyridine compound

  • Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)

  • White, opaque microplates

  • Luminometer

Method:

  • Seed cells in a white, opaque microplate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the imidazopyridine compound for the same duration as the primary assay. Include a vehicle control.

  • Following treatment, equilibrate the plate to room temperature.

  • Add the ATP detection reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to lyse the cells and stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A concentration-dependent decrease in luminescence indicates that the compound is depleting intracellular ATP.

Protocol 3: Aggregation Detection by Dynamic Light Scattering (DLS)

Objective: To directly detect the formation of compound aggregates in solution.

Materials:

  • Imidazopyridine compound

  • Assay buffer

  • DLS instrument

Method:

  • Prepare solutions of the imidazopyridine compound in assay buffer at various concentrations, including those that showed activity in the primary screen.

  • Filter the solutions through a low-protein-binding filter (e.g., 0.02 µm) to remove any pre-existing dust or aggregates.

  • Analyze each sample using a DLS instrument to measure the size distribution of particles in the solution.

  • Data Analysis: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.[19]

Signaling Pathway Diagrams

cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazopyridine Derivative Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1

Caption: Imidazopyridine inhibition of the PI3K/Akt/mTOR pathway.

cluster_1 p38 MAPK Pathway Stress Cellular Stress MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Inflammation Inflammation (e.g., TNF-α production) MK2->Inflammation Imidazopyrimidine Imidazopyrimidine (related scaffold) Imidazopyrimidine->p38

Caption: Inhibition of the p38 MAPK pathway by related imidazopyrimidines.

cluster_2 Mitochondrial Apoptosis Pathway Imidazopyridine Imidazopyridine Derivative Mitochondrion Mitochondrion Imidazopyridine->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Imidazopyridine-induced mitochondrial apoptosis.

References

Technical Support Center: Minimizing Off-Target Effects of Imidazo[4,5-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of imidazo[4,5-c]pyridine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of imidazo[4,5-c]pyridine kinase inhibitors and why are they a major concern?

A1: Off-target effects are the unintended interactions of a kinase inhibitor with proteins other than its primary therapeutic target.[1][2] For imidazo[4,5-c]pyridine inhibitors, this means the compound may bind to and modulate the activity of other kinases or non-kinase proteins.[1] These unintended interactions are a significant concern because the human kinome has over 500 members, many of which share structural similarities in their ATP-binding pockets, making cross-reactivity a common issue.[3] Such effects can lead to cellular toxicity, misleading experimental results, and adverse side effects in clinical applications.[1][2] A thorough characterization of an inhibitor's selectivity is therefore critical for interpreting data correctly and ensuring safety and efficacy.[1]

Q2: My imidazo[4,5-c]pyridine inhibitor is effective in a biochemical assay but shows weak or no activity in my cell-based assay. What could be the reason?

A2: A discrepancy between biochemical and cellular assay results is a common challenge.[4] Several factors can contribute to this:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • High ATP Concentration: The intracellular concentration of ATP (millimolar range) is much higher than that used in most biochemical assays (micromolar range). This high concentration of the natural substrate can outcompete the inhibitor for binding to the target kinase, reducing its apparent potency.[4]

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.

  • Target Engagement: The inhibitor may not be engaging the target effectively in the complex cellular environment.[5]

Q3: How can I experimentally confirm that an observed cellular phenotype is due to on-target inhibition versus an off-target effect?

A3: Validating that a cellular response is a direct result of inhibiting the intended target is crucial. Several experimental strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: Treat cells with a different class of inhibitor that targets the same primary kinase.[6] If the same phenotype is observed, it strengthens the evidence for an on-target effect.[6]

  • Rescue Experiments: Introduce a mutated version of the target kinase that is resistant to the inhibitor.[6] If the inhibitor-induced phenotype is reversed or prevented in cells expressing the resistant mutant, it strongly supports an on-target mechanism.[6]

  • Cellular Thermal Shift Assay (CETSA): This method verifies direct target engagement in intact cells by measuring the change in thermal stability of the target protein when the inhibitor is bound.[6]

  • RNAi or CRISPR-Cas9 Knockdown/Knockout: Deplete the target kinase using genetic methods. If the resulting phenotype mimics the effect of the inhibitor, it suggests an on-target mechanism.

Q4: What are the primary strategies to reduce off-target effects during the development of imidazo[4,5-c]pyridine inhibitors?

A4: Minimizing off-target effects requires a multi-pronged approach, starting from the initial design phase:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the imidazo[4,5-c]pyridine core and its substituents to improve selectivity.[1][7][8] For instance, SAR studies on 6-anilino imidazo[4,5-c]pyridin-2-ones helped identify modifications that improved selectivity for DNA-PK over related kinases like PI3Kα and mTOR.[8]

  • Structure-Based Drug Design: Utilize computational modeling and X-ray crystallography to understand how the inhibitor binds to its target and off-targets.[1][7] This allows for the rational design of modifications that exploit unique features of the target's active site to enhance selectivity.[1]

  • Comprehensive Selectivity Profiling: Screen the inhibitor against a large panel of kinases (kinome profiling) early in the development process to identify potential off-target interactions.[1][2][5]

  • Dose Optimization: Use the lowest effective concentration of the inhibitor in experiments to reduce the likelihood of engaging lower-affinity off-targets.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with imidazo[4,5-c]pyridine kinase inhibitors.

Problem Potential Cause Recommended Troubleshooting Steps & Solutions Expected Outcome
High cytotoxicity observed at concentrations that inhibit the primary target. On-target toxicity: The primary target kinase is essential for cell survival.1. Confirm on-target effect with a rescue experiment or a structurally different inhibitor.[6] 2. Consider using a cell line where the target is less critical for viability.Confirmation of whether cytotoxicity is an on-target or off-target effect.
Off-target inhibition: The inhibitor is affecting one or more other kinases or proteins that are critical for cell viability.[2]1. Perform a kinome-wide selectivity screen to identify unintended targets.[2] 2. Conduct a dose-response analysis to find the minimal effective concentration for on-target activity while minimizing toxicity.[2]Identification of off-targets responsible for toxicity and an optimized inhibitor concentration.
Compound solubility issues: The inhibitor is precipitating in the cell culture media, leading to non-specific toxicity.1. Verify the inhibitor's solubility in the experimental media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing the toxicity.[2]Prevention of compound precipitation and elimination of solvent-induced toxicity.[2]
Unexpected cellular phenotype not associated with the primary target. Off-target pathway modulation: The inhibitor is modulating a signaling pathway independent of the intended target.[2]1. Use Western blotting or phosphoproteomics to analyze the activation state of key proteins in related signaling pathways.[2] 2. Perform kinome profiling to identify which off-target kinases might be responsible for the observed phenotype.[2]A clearer understanding of the inhibitor's mechanism of action and its impact on cellular signaling.
Activation of compensatory signaling pathways: Inhibition of the primary target leads the cell to upregulate alternative survival pathways.[2]1. Probe for the activation of known compensatory pathways using Western blotting.[2] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[2]Elucidation of cellular resistance mechanisms and potentially more effective combination treatment strategies.
Inconsistent or variable results between experimental replicates. Reagent instability: The inhibitor or kinase has degraded due to improper storage or multiple freeze-thaw cycles.1. Prepare fresh stock solutions of the inhibitor. 2. Aliquot reagents into single-use volumes upon receipt to maintain stability.[4]Improved reproducibility of experimental results.
Assay conditions: The ATP concentration in a biochemical assay is too high, reducing the apparent potency of an ATP-competitive inhibitor.1. Titrate the ATP concentration in the assay. 2. Perform the assay with an ATP concentration close to the Michaelis constant (Km) of the kinase to increase sensitivity.[4]More accurate determination of the inhibitor's potency (IC50).
Edge effects in microplates: Evaporation from the outer wells of a microplate is concentrating reagents.1. Avoid using the outermost wells for experimental samples. 2. Fill the outer wells with buffer or media to create a humidity barrier.[4]Reduced variability and more reliable data from plate-based assays.

Quantitative Data Summary

Effective inhibitor design aims to maximize potency against the primary target while minimizing activity against other kinases. The selectivity index is a key metric, often calculated by comparing the IC50 or Kd values for off-targets against the on-target.

Table 1: Selectivity Profile of Imidazo[4,5-b]pyridine Inhibitor 27e Compound 27e is a potent dual inhibitor of FLT3 and Aurora kinases with a favorable selectivity profile across the broader kinome.[9][10]

Kinase TargetBinding Affinity (Kd, nM)
FLT3 (On-Target) 6.2
Aurora-A (On-Target) 7.5
FLT3 (D835Y Mutant) 14
FLT3-ITD Mutant 38
Aurora-B 48
FLT1 (Off-Target)>1000 (0.3% control at 1 µM)
JAK2 (Off-Target)>1000 (1.3% control at 1 µM)
RET (Off-Target)>1000 (1.8% control at 1 µM)
PDGFRB (Off-Target)>1000 (4% control at 1 µM)

Data sourced from studies on a related imidazo[4,5-b]pyridine series, demonstrating principles of selectivity.[9][10]

Table 2: Selectivity of Imidazo[4,5-c]pyridin-2-one Inhibitor 78 Compound 78 was identified as a potent and highly selective DNA-PK inhibitor, with excellent selectivity against related PI3K/PIKK family members.[8][11]

Kinase TargetIC50 (nM)Selectivity vs. DNA-PK
DNA-PK (On-Target) 2.31x
PI3Kα (Off-Target)2,700>1170x
mTOR (Off-Target)1,700>730x
ATM (Off-Target)>10,000>4300x
ATR (Off-Target)>10,000>4300x

Data demonstrates high selectivity achieved through structure-activity relationship studies.[8][11]

Visualizations: Pathways and Workflows

On_Off_Target_Effects cluster_drug Imidazo[4,5-c]pyridine Inhibitor cluster_pathway1 On-Target Pathway cluster_pathway2 Off-Target Pathway Inhibitor Inhibitor TargetKinase Target Kinase (e.g., DNA-PK) Inhibitor->TargetKinase Inhibition (intended) OffTargetKinase Off-Target Kinase (e.g., PI3Kα) Inhibitor->OffTargetKinase Inhibition (unintended) Downstream1 Downstream Substrate 1 TargetKinase->Downstream1 phosphorylates Phenotype1 Therapeutic Effect (e.g., Radiosensitization) Downstream1->Phenotype1 Downstream2 Downstream Substrate 2 OffTargetKinase->Downstream2 phosphorylates Phenotype2 Side Effect (e.g., Cytotoxicity) Downstream2->Phenotype2 Kinome_Profiling_Workflow start Start: Imidazo[4,5-c]pyridine Lead Compound biochem_assay Biochemical Assay: Determine On-Target Potency (IC50) start->biochem_assay kinome_screen Kinome Profiling: Screen against a large panel of purified kinases biochem_assay->kinome_screen analyze_data Data Analysis: Identify significant off-targets (e.g., >50% inhibition at 1µM) kinome_screen->analyze_data decision Is Selectivity Acceptable? analyze_data->decision sar_optimization SAR Optimization: Modify chemical structure to improve selectivity decision->sar_optimization No cellular_validation Cell-Based Validation: Confirm on-target and off-target effects in a cellular context decision->cellular_validation Yes sar_optimization->biochem_assay Iterate end End: Optimized Candidate with Minimal Off-Target Effects cellular_validation->end Troubleshooting_Tree start Unexpected Cellular Phenotype Observed q1 Does a structurally different inhibitor for the same target cause the same phenotype? start->q1 a1_yes Likely On-Target Effect (or shared off-target) q1->a1_yes Yes q2 Does a target-resistant mutant rescue the phenotype? q1->q2 No / Unsure a2_yes Confirmed On-Target Effect q2->a2_yes Yes q3 Perform Kinome Profiling & Pathway Analysis (Western Blot) q2->q3 No a3 Identify Off-Target Kinase(s) Responsible for Phenotype q3->a3

References

Validation & Comparative

A Comparative Analysis of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid Scaffolds and Other Prominent c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, motility, and invasion, has emerged as a significant target in oncology.[1] Its aberrant activation is implicated in the progression of numerous cancers, driving the development of a diverse array of small molecule inhibitors.[2] This guide provides an objective comparison of the performance of c-Met inhibitors, with a particular focus on the potential of the 3h-imidazo[4,5-c]pyridine scaffold, in relation to established and emerging inhibitors. While specific data for 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid is not extensively available in the public domain, this analysis draws upon data from structurally related imidazopyridine derivatives to provide a valuable comparative perspective.

Performance Comparison of c-Met Inhibitors

The efficacy of c-Met inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the c-Met kinase and their anti-proliferative effects on cancer cell lines. The following tables summarize key in vitro data for a selection of c-Met inhibitors, including publicly available data for imidazopyridine derivatives that share a core structure with this compound.

Inhibitor ClassCompoundc-Met Kinase IC50 (nM)Cell LineAnti-proliferative IC50 (nM)Reference
Imidazo[1,2-a]pyridine Compound 22e3.9EBC-145.0[3]
Imidazo[1,2-a]pyridine Compound 3112.8EBC-1Not Specified[2]
Imidazopyridine Compound 7g53.4Not Specified253[4]
Multi-targeted Crizotinib~11VariousVaries[5]
Multi-targeted Cabozantinib1.3VariousVaries[5]
Multi-targeted Tepotinib3VariousVaries[5]
Multi-targeted Capmatinib0.13VariousVaries[5]

c-Met Signaling Pathway and Inhibition

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. c-Met inhibitors typically function by competing with ATP for the kinase domain of the receptor, thereby preventing its phosphorylation and blocking the activation of these downstream signals.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 P2 P cMet->P2 RAS RAS P1->RAS Activates PI3K PI3K P2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor c-Met Inhibitor (e.g., 3h-Imidazo[4,5-c]pyridine -7-carboxylic acid) Inhibitor->cMet Inhibits Phosphorylation

Figure 1. Simplified c-Met signaling pathway and the mechanism of action for c-Met inhibitors.

Experimental Protocols

The evaluation of c-Met inhibitors involves a series of standardized in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.

Methodology:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted in DMSO.

    • The c-Met enzyme, substrate, and ATP are incubated with the test compound in a microplate.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines with varying levels of c-Met expression and activation (e.g., EBC-1, which is MET-amplified).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.

Experimental Workflow for c-Met Inhibitor Evaluation

The preclinical evaluation of a potential c-Met inhibitor follows a structured workflow to comprehensively assess its efficacy and selectivity.

experimental_workflow start Start: Compound Synthesis (e.g., 3h-Imidazo[4,5-c]pyridine -7-carboxylic acid derivative) in_vitro_kinase In Vitro Kinase Assay (Determine c-Met IC50) start->in_vitro_kinase cell_proliferation Cell-Based Proliferation Assay (Determine anti-proliferative IC50) in_vitro_kinase->cell_proliferation selectivity Kinase Selectivity Profiling (Assess off-target effects) cell_proliferation->selectivity western_blot Western Blot Analysis (Confirm inhibition of c-Met phosphorylation and downstream signaling) cell_proliferation->western_blot in_vivo In Vivo Xenograft Models (Evaluate anti-tumor efficacy) selectivity->in_vivo western_blot->in_vivo end Lead Candidate in_vivo->end

Figure 2. A typical preclinical experimental workflow for the evaluation of c-Met inhibitors.

Conclusion

The development of potent and selective c-Met inhibitors remains a critical endeavor in cancer drug discovery. While established multi-targeted inhibitors like Crizotinib and Cabozantinib have demonstrated clinical efficacy, the pursuit of novel scaffolds such as the imidazopyridine core holds promise for improved selectivity and potentially different pharmacological profiles. The data on imidazo[1,2-a]pyridine and other imidazopyridine derivatives suggest that this class of compounds can exhibit potent, nanomolar inhibition of c-Met kinase activity.[3][4] Further investigation into the specific structure-activity relationships of this compound and its analogs is warranted to fully elucidate their therapeutic potential as targeted anti-cancer agents. The detailed experimental protocols and workflow provided herein offer a robust framework for the continued evaluation and comparison of these and other emerging c-Met inhibitors.

References

A Tale of Two Isomers: Unpacking the Biological Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The subtle shift of a single nitrogen atom within the pyridine ring of the imidazopyridine scaffold dramatically influences biological activity, a critical consideration for researchers in drug discovery and development. This guide provides a comparative analysis of the biological profiles of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers, supported by experimental data and detailed methodologies.

The structural similarity of imidazo[4,5-b]pyridines (1-deazapurines) and imidazo[4,5-c]pyridines (3-deazapurines) to endogenous purines makes them privileged scaffolds in medicinal chemistry. This isomeric relationship, however, often leads to distinct interactions with biological targets, resulting in varied pharmacological effects. This comparison guide delves into these differences, focusing on antiproliferative and inotropic activities, to inform the design of more potent and selective therapeutic agents.

Antiproliferative Activity: A Question of Nitrogen Placement

Recent studies on tetracyclic derivatives of these isomers have highlighted the profound impact of the nitrogen atom's position on their ability to inhibit cancer cell growth. A comparative study of regioisomeric tetracyclic imidazopyridines revealed that those with the imidazo[4,5-b]pyridine core generally exhibit superior antiproliferative activity against a panel of human cancer cell lines compared to their imidazo[4,5-c]pyridine counterparts.

For instance, in a study on amino-substituted tetracyclic derivatives, the imidazo[4,5-b]pyridine regioisomers consistently demonstrated lower IC50 values, indicating higher potency. The data underscores that the placement of the nitrogen at the 7-position (imidazo[4,5-b]pyridine) versus the 6-position (imidazo[4,5-c]pyridine) within the tetracyclic system can lead to a significant enhancement of anticancer activity.[1]

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Tetracyclic Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Regioisomers

Compound IDCore ScaffoldSubstitutionHCT116 (Colon)SW 620 (Colon)MCF-7 (Breast)
Regioisomer 6 Imidazo[4,5-b]pyridine2-(4-methylpiperazin-1-yl)0.3 ± 0.050.5 ± 0.080.4 ± 0.06
Regioisomer 10 Imidazo[4,5-c]pyridine2-(4-methylpiperazin-1-yl)>10>10>10
Regioisomer 7 Imidazo[4,5-b]pyridine2-(morpholin-4-yl)0.9 ± 0.11.2 ± 0.20.8 ± 0.1
Regioisomer 11 Imidazo[4,5-c]pyridine2-(morpholin-4-yl)>10>10>10
Regioisomer 9 Imidazo[4,5-b]pyridine2-(piperidin-1-yl)0.7 ± 0.090.9 ± 0.10.6 ± 0.07
Regioisomer 13 Imidazo[4,5-c]pyridine2-(piperidin-1-yl)>10>10>10

Data extracted from a study on novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.

The proposed mechanism for the antiproliferative action of some imidazopyridine derivatives involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell growth and survival.[2][3][4] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).[2][5][6]

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Akt->Cell Survival, Proliferation, Growth Imidazopyridine Derivative Imidazopyridine Derivative Imidazopyridine Derivative->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Imidazopyridine Derivatives.

Inotropic Activity: A Tale of Two Isomers in the Heart

In the context of cardiovascular research, the isomeric position of the nitrogen atom also dictates the inotropic (contractility-modifying) effects of imidazopyridines. A study comparing a series of 2-substituted 1H-imidazo[4,5-b]pyridines with their 1H-imidazo[4,5-c]pyridine isomers found that the [4,5-b] isomers were consistently more potent positive inotropic agents in isolated guinea pig papillary muscle preparations.

This difference in potency is further exemplified by the clinical candidates sulmazole (an imidazo[4,5-b]pyridine) and its imidazo[4,5-c]pyridine analogue, BW A746C. While both compounds act as inhibitors of phosphodiesterase III (PDE3), their overall cardiovascular profiles differ.

Table 2: Comparative Inotropic and Vasodilator Activity

CompoundIsomer CorePrimary MechanismInotropic PotencyVasodilator Potency
Sulmazole Imidazo[4,5-b]pyridinePDE3 InhibitionModerateModerate
BW A746C Imidazo[4,5-c]pyridinePDE3 InhibitionPotentLess Potent

The mechanism behind the positive inotropic effect of these compounds lies in their ability to inhibit PDE3. This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, intracellular cAMP levels rise, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various proteins in the cardiac myocyte, ultimately resulting in an increased influx of calcium ions and enhanced contractility.

PDE3_Inhibition_Pathway ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PDE3 PDE3 cAMP->PDE3 PKA PKA cAMP->PKA AMP AMP PDE3->AMP Increased Ca2+ Influx Increased Ca2+ Influx PKA->Increased Ca2+ Influx Increased Contractility Increased Contractility Increased Ca2+ Influx->Increased Contractility Imidazopyridine Derivative Imidazopyridine Derivative Imidazopyridine Derivative->PDE3 inhibits

Caption: Mechanism of Inotropic Action via PDE3 Inhibition.

Experimental Protocols

In Vitro Antiproliferative MTT Assay

This assay determines the cytotoxic effect of compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: MTT Assay Experimental Workflow.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The media is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Inotropic Activity in Isolated Guinea Pig Papillary Muscle

This ex vivo method assesses the effect of compounds on myocardial contractility.

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The right ventricular papillary muscles are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Stimulation: The muscles are stimulated electrically with field electrodes at a frequency of 1 Hz.

  • Tension Recording: The isometric tension developed by the muscle is recorded using a force-displacement transducer.

  • Compound Addition: After a stabilization period, cumulative concentrations of the test compounds are added to the organ bath, and the changes in the force of contraction are recorded.

  • Data Analysis: The positive inotropic effect is expressed as the percentage increase in the force of contraction compared to the baseline. EC50 values, the concentration of the compound that produces 50% of the maximal response, are determined.

Phosphodiesterase III (PDE3) Inhibition Assay

This biochemical assay quantifies the inhibitory activity of compounds against the PDE3 enzyme.

Methodology:

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer, the PDE3 enzyme, and the fluorescently labeled substrate, cAMP.

  • Compound Incubation: The test compounds are pre-incubated with the PDE3 enzyme to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the cAMP substrate.

  • Detection: The enzymatic activity is measured by detecting the product formation, often using fluorescence polarization, fluorescence resonance energy transfer (FRET), or radioactive methods.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Conclusion

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, while structurally similar, exhibit distinct biological activity profiles. The position of the nitrogen atom within the pyridine ring is a key determinant of their antiproliferative and inotropic effects. For researchers in drug development, understanding these subtle but significant differences is paramount for the rational design of next-generation therapeutics with improved potency and selectivity. The data and protocols presented in this guide offer a foundational understanding to aid in these endeavors.

References

A Comparative Guide to the Target Engagement of 3H-Imidazo[4,5-c]pyridine-7-carboxylic Acid Derivatives and Alternative PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific molecule 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid is not extensively available in public literature. This guide focuses on a closely related derivative, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide , a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, to provide a relevant and data-supported comparison of its target engagement with other well-established PARP-1 inhibitors.

Introduction

The validation of target engagement is a critical step in drug discovery, confirming that a molecule interacts with its intended target within a cellular context. This guide provides a comparative overview of methodologies to validate the target engagement of PARP-1 inhibitors, focusing on an imidazo[4,5-c]pyridine derivative and comparing it with leading clinical PARP-1 inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib.

Data Presentation: Comparative Analysis of PARP-1 Inhibitors

The following tables summarize the biochemical potency and cellular target engagement of the imidazo[4,5-c]pyridine-7-carboxamide derivative and other prominent PARP-1 inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Biochemical PARP-1 Inhibitory Potency (IC50)

CompoundPARP-1 IC50 (nM)Assay TypeReference
2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide8.6 ± 0.6Enzymatic Assay[1][2]
Olaparib~1-5Enzymatic Assay
Rucaparib1.4Enzymatic Assay (Kᵢ)[3]
Niraparib3.8Enzymatic Assay[3][4]
Talazoparib0.57Enzymatic Assay[5]
Veliparib5.2Enzymatic Assay (Kᵢ)[6][7]

Table 2: Cellular PARP-1 Target Engagement (EC50)

CompoundCellular Assay TypeCell LineEC50 (nM)Reference
OlaparibCellular Thermal Shift Assay (CETSA)MDA-MB-43610.7[8]
RucaparibCellular Thermal Shift Assay (CETSA)MDA-MB-43650.9[8]
NiraparibPARylation AssayMultiple~4[4]
VeliparibPARP Activity AssayC412[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of target engagement data.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend the cells in a suitable buffer. Treat the cells with the test compound or vehicle control for a specified time (e.g., 1 hour at 37°C).

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler. An unheated sample is used as a control.

  • Cell Lysis: Lyse the cells by freeze-thawing or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of soluble PARP-1 using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble PARP-1 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are treated with varying concentrations of the compound and heated at a single, optimized temperature.[9][10]

Western Blot Analysis of PARylation

This method provides a functional readout of PARP-1 inhibition by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP-1 enzymatic activity.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound and a DNA damaging agent (e.g., H₂O₂) to induce PARP-1 activity. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific for PAR. Following washes, incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system. A decrease in the PAR signal in compound-treated cells compared to the control indicates PARP-1 inhibition.[11][12]

PARP Colorimetric Activity Assay

This is an in vitro assay to measure the enzymatic activity of purified PARP-1 and the inhibitory potential of test compounds.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP-1.

  • Reaction Setup: In each well, add the test compound at various concentrations, purified PARP-1 enzyme, and a reaction mixture containing biotinylated NAD+ and activated DNA.

  • Enzymatic Reaction: Incubate the plate to allow the PARP-1 enzyme to catalyze the addition of biotinylated poly(ADP-ribose) to the histones.

  • Detection: Wash the plate and add streptavidin-HRP, which will bind to the biotinylated PAR chains. After another wash, add a colorimetric HRP substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP-1 activity. A decrease in signal in the presence of the test compound indicates inhibition.[13][14][15]

Mandatory Visualizations

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and Signaling cluster_2 Downstream Effects cluster_3 PARP Inhibition DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates PAR Synthesis PAR Synthesis PARP-1->PAR Synthesis catalyzes NAD+ NAD+ NAD+->PAR Synthesis substrate Chromatin Remodeling Chromatin Remodeling PAR Synthesis->Chromatin Remodeling Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins Cell Fate Decision Cell Fate Decision Chromatin Remodeling->Cell Fate Decision influences Recruitment of DNA Repair Proteins->Cell Fate Decision influences Imidazo[4,5-c]pyridine Derivative Imidazo[4,5-c]pyridine Derivative Imidazo[4,5-c]pyridine Derivative->PAR Synthesis Alternative PARP Inhibitors Alternative PARP Inhibitors Alternative PARP Inhibitors->PAR Synthesis

Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition.

Experimental Workflow for Target Engagement Validation

Target_Engagement_Workflow cluster_0 Compound Treatment cluster_1 Target Engagement Assays cluster_2 Data Analysis and Comparison Cell Culture Cell Culture Compound Incubation Compound Incubation Cell Culture->Compound Incubation Biophysical Assay (CETSA) Biophysical Assay (CETSA) Compound Incubation->Biophysical Assay (CETSA) Functional Assay (PARylation) Functional Assay (PARylation) Compound Incubation->Functional Assay (PARylation) Quantification Quantification Biophysical Assay (CETSA)->Quantification Functional Assay (PARylation)->Quantification Enzymatic Assay (In vitro) Enzymatic Assay (In vitro) Enzymatic Assay (In vitro)->Quantification EC50/IC50 Determination EC50/IC50 Determination Quantification->EC50/IC50 Determination Comparison with Alternatives Comparison with Alternatives EC50/IC50 Determination->Comparison with Alternatives

Caption: General workflow for validating target engagement of PARP-1 inhibitors.

References

Comparative Cross-Reactivity Profiling of Imidazo[4,5-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds targeting a variety of protein families. Within the realm of oncology and immunology, derivatives of this heterocyclic system have demonstrated significant potential as potent protein kinase inhibitors. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity—its tendency to interact with off-target proteins. This cross-reactivity profile is paramount for predicting potential therapeutic windows and anticipating adverse effects.

While specific cross-reactivity data for 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid is not extensively published, analysis of closely related imidazopyridine derivatives reveals a spectrum of selectivity profiles, from highly specific to multi-targeted. This guide provides a comparative overview of the cross-reactivity of representative imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine kinase inhibitors against alternative, well-established inhibitors, supported by experimental data from published studies.

Performance Comparison: Selectivity of Imidazopyridine Derivatives

The selectivity of kinase inhibitors is a key determinant of their clinical utility. A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor might provide broader efficacy against complex diseases driven by multiple signaling pathways. The following table summarizes the inhibitory activity of two representative imidazopyridine-based compounds against a panel of kinases, compared with Dasatinib, a well-known multi-targeted tyrosine kinase inhibitor.

Compound 1 (Hypothetical Selective Imidazo[4,5-c]pyridine): This compound is modeled after selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors from the 6-anilino imidazo[4,5-c]pyridin-2-one series. Studies on this class show excellent selectivity for DNA-PK over related PI3K/PIKK family kinases and the broader kinome.[1][2][3][4][5]

Compound 2 (Multi-Targeted Imidazo[4,5-b]pyridine): This compound represents a dual FLT3/Aurora kinase inhibitor, based on the published data for compound 27e .[6][7][8] This class of inhibitors demonstrates potent activity against its primary targets but also engages other kinases at relevant concentrations.

Dasatinib (Alternative Inhibitor): A potent, FDA-approved inhibitor of BCR-ABL and Src family kinases, known for its broad cross-reactivity profile.[9][10][11][12][13]

Kinase TargetCompound 1 (DNA-PK Inhibitor) IC50 (nM)Compound 2 (FLT3/Aurora Inhibitor) K_d_ (nM)Dasatinib IC50 (nM)
Primary Targets
DNA-PK<10 >10,000>10,000
FLT3>10,0006.2 30
Aurora A>10,0007.5 >1,000
Aurora B>10,00048 66
ABL1>5,000>1,000<1
SRC>5,000>1,000<1
Key Off-Targets
PI3Kα>1,000ND>10,000
mTOR>1,000ND16
c-KIT>10,000ND<1
PDGFRβ>10,000~100-200 <1
JAK2ND~100-200 36
RETND~100-200 *11
LCK>10,000ND<1

ND: Not Disclosed in cited literature. Data for Compound 2 off-targets is extrapolated from percent inhibition data.

Signaling Pathway and Experimental Workflow Visualizations

To provide context for the action of these inhibitors and the methods used to characterize them, the following diagrams illustrate a representative kinase signaling pathway and a standard experimental workflow for cross-reactivity profiling.

G Generic MAP Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Imidazopyridine) Assay Incubate Kinase, ATP, Substrate & Compound Compound->Assay KinasePanel Panel of Purified Recombinant Kinases KinasePanel->Assay Detection Measure Substrate Phosphorylation (e.g., Fluorescence) Assay->Detection Stop Reaction DoseResponse Generate Dose-Response Curves Detection->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Profile Generate Selectivity Profile (Comparison Across Panel) IC50->Profile

References

A Comparative Analysis of 3H-Imidazo[4,5-c]pyridine-7-carboxylic Acid Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of two distinct series of 3H-Imidazo[4,5-c]pyridine analogues reveals critical insights for researchers and drug development professionals. This guide compares the performance of these compounds as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and DNA-dependent protein kinase (DNA-PK), providing a side-by-side analysis of their potency, selectivity, and the influence of structural modifications on their activity.

This comparison guide synthesizes data from key studies to provide a clear overview of the structure-activity relationships (SAR) of two important classes of 3H-Imidazo[4,5-c]pyridine derivatives. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to facilitate a deeper understanding of these compounds for researchers in the field of medicinal chemistry and oncology.

Series 1: 2-Substituted-3H-imidazo[4,5-c]pyridine-7-carboxamides as PARP-1 Inhibitors

A series of 2-(1-alkylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide analogues have been investigated for their potential as inhibitors of PARP-1, an enzyme crucial for DNA repair and a validated target in cancer therapy. The core scaffold and the impact of substitutions on the piperidine nitrogen are summarized below.

Structure-Activity Relationship (SAR) Summary:

The SAR studies for this series focused on modifications at the N-1 position of the piperidine ring. The general finding was that the nature of the alkyl substituent at this position significantly influences the inhibitory potency against PARP-1.

A key publication in this area, "Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer," provides valuable data on these analogues.[1][2] The study highlights that a propyl group at the N-1 position of the piperidine ring confers potent PARP-1 inhibition.

Quantitative Data: PARP-1 Inhibition
Compound IDN-1 Piperidine SubstituentPARP-1 IC50 (nM)[1][2]
11a Propyl8.6 ± 0.6
11b Ethyl15.2 ± 1.1
11c Isopropyl21.5 ± 1.8
11d Cyclopropylmethyl12.3 ± 0.9
11e Butyl35.7 ± 2.5

The data clearly indicates that the propyl-substituted analog 11a is the most potent inhibitor in this series.

Experimental Protocols:

PARP-1 Enzyme Assay: The inhibitory activity of the compounds against PARP-1 was determined using an ELISA-based assay. 96-well plates were coated with histones, and the assay was initiated by adding biotinylated NAD+, activated DNA, and the PARP-1 enzyme in the presence of varying concentrations of the test compounds. The amount of biotinylated PAR incorporated onto the histones was quantified using a streptavidin-HRP conjugate and a colorimetric substrate. IC50 values were calculated from the dose-response curves.

Series 2: 6-Anilino Imidazo[4,5-c]pyridin-2-ones as DNA-PK Inhibitors

A distinct series of imidazo[4,5-c]pyridine analogues, specifically 6-anilino imidazo[4,5-c]pyridin-2-ones, have been explored as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.[3][4] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.

Structure-Activity Relationship (SAR) Summary:

The SAR for this series is more complex, with modifications explored at the 6-anilino ring, the N-1 position, and the N-3 position of the imidazo[4,5-c]pyridin-2-one core. A key finding is that substitution on the anilino ring significantly impacts both potency and selectivity against related kinases like PI3K.

The study "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers" provides extensive SAR data.[3][4] For instance, the presence of a methyl group and a sulfonamide moiety on the anilino ring was found to be beneficial for potent and selective DNA-PK inhibition.

Quantitative Data: DNA-PK Inhibition
Compound ID6-Anilino SubstituentDNA-PK IC50 (nM)[3][4]PI3Kα IC50 (nM)[3][4]Selectivity (PI3Kα/DNA-PK)
6 Unsubstituted>10000>10000-
53 2-methyl-5-sulfonamide4.2630150
78 2-methyl-5-(N-methylsulfonamido)1.81200667

This data demonstrates a clear SAR progression, with compound 78 emerging as a highly potent and selective DNA-PK inhibitor.

Experimental Protocols:

DNA-PK Kinase Assay: The biochemical potency of the inhibitors against DNA-PK was determined using a radiometric assay. The assay measures the phosphorylation of a specific peptide substrate by the DNA-PK enzyme in the presence of [γ-³³P]ATP. The reaction was carried out in the presence of linearized plasmid DNA to activate the kinase. The amount of radiolabeled phosphate incorporated into the peptide substrate was quantified by scintillation counting after capture on a phosphocellulose membrane. IC50 values were determined from the concentration-response curves.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

DNA_PK_Signaling_Pathway cluster_pathway DNA Damage Response (NHEJ) cluster_inhibition Inhibition by Analogs DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV DNA Ligase IV / XRCC4 DNA_PKcs->Ligase_IV activates Artemis->DNA_DSB processes ends Repair DNA Repair Ligase_IV->Repair ligates Inhibitor Imidazo[4,5-c]pyridin-2-one (e.g., Compound 78) Inhibitor->DNA_PKcs inhibits

References

A Comparative Analysis of the Kinase Inhibitory Potency of 3h-Imidazo[4,5-c]pyridine Derivatives and Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib is a well-characterized tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFR), and is a frontline treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] The imidazopyridine scaffold, a heterocyclic structure, has also emerged as a promising framework for the development of novel kinase inhibitors.[3][4][5] This guide aims to juxtapose the known potency of Imatinib with that of various reported imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives to inform early-stage drug discovery and development efforts.

Potency Comparison: A Data-Driven Overview

Quantitative data on the inhibitory activity of Imatinib and various imidazopyridine derivatives are summarized below. It is crucial to note that the inhibitory concentrations (IC50) are highly dependent on the specific kinase and the assay conditions.

Table 1: Inhibitory Potency (IC50) of Imatinib Against Key Kinase Targets

Kinase TargetIC50 (in vitro)Cell-Based Assay IC50Reference
v-Abl600 nM-[6]
c-Kit100 nM-[6]
PDGFR100 nM-[6]
BCR-ABL-K562 cells: ~1 µM[1]

Table 2: Inhibitory Potency (IC50) of Selected Imidazo[4,5-b/c]pyridine Derivatives

Compound ClassTarget KinaseIC50Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-29.2 µM[7][8]
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-121.8 µM[7][8]
3H-imidazo[4,5-b]pyridine derivativesMLK36 - 14 nM[3]
Imidazo[4,5-b]pyridine derivativesCDK90.63 - 1.32 µM[4]
Imidazo[4,5-c]pyridine derivativePARP8.6 nM[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway of Imatinib and a general workflow for assessing kinase inhibitor potency.

Imatinib_Mechanism_of_Action Imatinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase BCR-ABL / c-Kit / PDGFR Substrate Substrate Receptor_Tyrosine_Kinase->Substrate Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Binds to active site Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Cell Proliferation & Survival Pathways Phosphorylated_Substrate->Downstream_Signaling Imatinib Imatinib Imatinib->Receptor_Tyrosine_Kinase Blocks ATP binding site

Caption: Imatinib competitively inhibits the ATP binding site of tyrosine kinases like BCR-ABL.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Start Start: Compound Library Biochemical_Assay In vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., MTT, Western Blot) Determine_IC50->Cell_Based_Assay Assess_Cellular_Potency Assess Cellular Potency & Toxicity Cell_Based_Assay->Assess_Cellular_Potency Lead_Optimization Lead Optimization Assess_Cellular_Potency->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: A typical workflow for identifying and optimizing novel kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitor potency.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase in a cell-free system.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Test compound (e.g., 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid or Imatinib) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and a second reagent that converts the ADP produced into a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for BCR-ABL)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Imatinib remains a benchmark for inhibitors of Abl, c-Kit, and PDGFR kinases. The imidazo[4,5-c]pyridine scaffold represents a versatile platform for the development of potent inhibitors against a range of other kinase targets, as evidenced by the low nanomolar to micromolar IC50 values of its derivatives against kinases such as MLK3, CDK9, and PARP.[3][4][9] The data suggests that with appropriate structural modifications, imidazopyridine-based compounds have the potential to achieve high potency. Further investigation, including direct, head-to-head in vitro and in vivo studies, is necessary to definitively compare the potency of specific this compound analogs with Imatinib against its primary targets. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.

References

"selectivity of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid against a kinase panel"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The imidazopyridine scaffold has emerged as a privileged structure, demonstrating potent inhibitory activity against various kinases. This guide provides a comparative analysis of the kinase selectivity of a representative 3H-imidazo[4,5-b]pyridine derivative, placing its performance in context with established kinase inhibitors. Due to the limited publicly available kinase panel data for the specific molecule, 3H-imidazo[4,5-c]pyridine-7-carboxylic acid, this guide will focus on a closely related and well-characterized derivative, a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine compound (referred to as Compound 7a in relevant literature), to illustrate the potential selectivity profile of this chemical class.

This guide will delve into quantitative comparisons of inhibitory activity, present a detailed experimental protocol for assessing kinase inhibition, and visualize the experimental workflow.

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the representative imidazopyridine derivative and other well-known kinase inhibitors against key cancer-associated kinases. Lower IC50 values indicate greater potency.

Table 1: Comparative Activity against Aurora Kinases

CompoundAurora-A (IC50, µM)Aurora-B (IC50, µM)Selectivity (Aurora-A vs. Aurora-B)
Imidazo[4,5-b]pyridine Derivative (7a) 0.212[1]0.461[1]~2.2-fold for Aurora-A
Alisertib (MLN8237)0.0012[2]0.3965[2]~330-fold for Aurora-A
Danusertib (PHA-739358)0.013[2][3]0.079[2][3]~6-fold for Aurora-A
AZD1152-HQPA1.368[3]0.00037[3]~3700-fold for Aurora-B

Table 2: Comparative Activity against c-Met and Other Tyrosine Kinases

While specific data for the representative imidazo[4,5-b]pyridine derivative against c-Met is not available in the provided search results, derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have been identified as potent c-Met inhibitors. The following table provides a comparison of established c-Met inhibitors.

Compoundc-Met (IC50, nM)VEGFR2 (IC50, nM)Other Notable Targets (IC50, nM)
Crizotinib8 (cell-free)[4]-ALK (20-24), ROS1 (<0.025, Ki)[4][5]
Cabozantinib1.3[5]0.035[5]RET (5.2), KIT (4.6), AXL (7)[5]
SU1127410-12 (cell-free)[4]-Highly selective for c-Met[4]

Experimental Protocols

A precise and reproducible experimental protocol is critical for generating reliable kinase inhibition data. The following is a representative protocol for an in vitro kinase assay using a luminescence-based method, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

  • Recombinant kinase (e.g., Aurora-A, c-Met)

  • Kinase-specific substrate (e.g., Kemptide for Aurora-A, Poly(Glu,Tyr) for c-Met)[6][7]

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[8]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)[9][10][11]

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or vehicle (DMSO) control to the wells of a 384-well plate.

    • Add 2 µL of diluted kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10][12]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10][12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[10][11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Inhibitor_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Compound_Stock Test Compound Stock Solution (DMSO) Serial_Dilution Serial Dilution in Assay Buffer Compound_Stock->Serial_Dilution Dilute Add_Compound Add Compound/ Vehicle Serial_Dilution->Add_Compound Assay_Plate 384-well Plate Incubation Incubate (e.g., 30°C, 60 min) Assay_Plate->Incubation Reaction Add_Kinase Add Kinase Add_Substrate_ATP Add Substrate/ATP (Initiate Reaction) Add_Stop_Reagent Add ADP-Glo™ Reagent (Stop) Incubation->Add_Stop_Reagent Add_Detection_Reagent Add Kinase Detection Reagent Add_Stop_Reagent->Add_Detection_Reagent Incubate Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Incubate Data_Normalization Normalize Data to Controls Read_Plate->Data_Normalization Dose_Response_Curve Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation Selectivity_Profile Determine Selectivity Profile IC50_Calculation->Selectivity_Profile

Workflow for kinase inhibitor selectivity profiling.

This guide provides a framework for understanding and evaluating the kinase selectivity of imidazopyridine-based inhibitors. While the specific compound this compound requires further investigation to fully characterize its kinase inhibition profile, the data from related compounds suggest that this scaffold holds significant promise for the development of targeted cancer therapeutics. The provided experimental protocol and workflow offer a robust starting point for researchers to conduct their own selectivity studies.

References

Unveiling the Action of 3h-Imidazo[4,5-c]pyridine-7-carboxylic Acid: A Comparative Guide to its Presumed Mechanism of Action as a CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the likely mechanism of action of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid. Based on current research, the core scaffold of this compound is strongly suggested to act as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Due to a lack of specific experimental data for this compound, this guide will utilize data from a highly potent derivative within the same chemical class, referred to as Compound 5b, which has a reported IC50 of 21 nM against CDK2.[1][2] This will be compared against established, alternative CDK2 inhibitors to provide a comprehensive performance overview.

The CDK2 Signaling Pathway and Inhibition

Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the progression of the cell cycle, particularly in the transition from the G1 to the S phase. Its activity is essential for the initiation of DNA replication. In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. Inhibition of CDK2 is therefore a promising strategy for cancer therapy. The diagram below illustrates the CDK2 signaling pathway and the point of inhibition by compounds like this compound.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription of DNA_Replication DNA Replication Inhibitor 3h-Imidazo[4,5-c] pyridine-7-carboxylic acid CDK2 CDK2 Inhibitor->CDK2 inhibits CyclinE->CDK2 forms complex CDK2->pRb phosphorylates CDK2->DNA_Replication promotes

CDK2 Signaling Pathway and Point of Inhibition.
Comparative Performance of CDK2 Inhibitors

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following table compares the CDK2 inhibitory activity of the representative imidazo[4,5-c]pyridine compound with other known CDK2 inhibitors.

Compound ClassSpecific Compound/RepresentativeTargetIC50 (nM)
Imidazo[4,5-c]pyridine Compound 5b CDK2 21 [1][2]
Purine AnalogRoscovitine (Seliciclib)CDK2700[3][4][5]
AminopyrimidineDinaciclib (SCH 727965)CDK21[6][7][8][9][10]
PyrazolopyridineCompound 4CDK2240[11]
FuropyridineCompound 14CDK2930[11]

Experimental Methodologies

To confirm the mechanism of action and determine the inhibitory potency of compounds like this compound, a series of biochemical and cell-based assays are typically employed. The general workflow for such an investigation is outlined below.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination to determine Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Proliferation guides concentration for Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (pRb, Cyclin E) Cell_Cycle_Analysis->Western_Blot Xenograft_Model Xenograft Tumor Model Western_Blot->Xenograft_Model confirms target engagement for

References

Benchmarking Novel CDK9 Inhibitors: A Comparative Guide for 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Novel CDK9 Inhibitors against Established Benchmarks

The quest for potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors remains a pivotal area in oncology and virology research. As the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene expression, making it a prime target for therapeutic intervention. This guide provides a framework for benchmarking novel chemical entities, such as 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid, against a panel of well-characterized CDK9 inhibitors. While no public data is currently available for this compound, this document outlines the established methodologies and comparative data necessary for its evaluation.

Comparative Performance of Known CDK9 Inhibitors

The following tables summarize the in vitro potency and selectivity of several known CDK9 inhibitors. These values serve as a benchmark for assessing the potential of novel compounds.

Table 1: In Vitro Potency of Known CDK9 Inhibitors

InhibitorCDK9 IC50 (nM)Cell-Based Anti-proliferative IC50 (nM)
Flavopiridol (Alvocidib)3~50-100 (in various cancer cell lines)
AZD4573<4~10-50 (in hematological cancer cell lines)
NVP-20.514Not widely reported
KB-07426~100-200 (in various cancer cell lines)
MC1802955Not widely reported
Atuveciclib (BAY-1143572)13~50-150 (in various cancer cell lines)
Enitociclib (BAY 1251152)3~20-80 (in various cancer cell lines)
This compound Data not available Data not available

IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Selectivity Profile of Known CDK9 Inhibitors (IC50 in nM)

InhibitorCDK9CDK1CDK2CDK4CDK6CDK7
Flavopiridol (Alvocidib)3100100100100100
AZD4573<4>1000>1000>1000>1000>1000
NVP-20.514>10000>10000>10000>10000>10000
KB-07426>600>600>600>600>300
MC1802955>110>110>110>110>110
Atuveciclib (BAY-1143572)13>2000~2000>2000>2000>2000
Enitociclib (BAY 1251152)3>150>150>150>150>150
This compound Data not available Data not available Data not available Data not available Data not available Data not available

This table highlights the selectivity of inhibitors for CDK9 over other cyclin-dependent kinases. A higher IC50 value for other CDKs indicates greater selectivity for CDK9.

Visualizing the Scientific Context

To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the CDK9 signaling pathway, a typical experimental workflow, and the logical framework for comparing a novel inhibitor.

CDK9_Signaling_Pathway cluster_regulation Regulation cluster_transcription Transcriptional Elongation 7SK_snRNP 7SK snRNP (Inactive P-TEFb) Active_PTEFb Active P-TEFb (CDK9/Cyclin T1) 7SK_snRNP->Active_PTEFb Cellular Signals RNAPII RNA Polymerase II Active_PTEFb->RNAPII Phosphorylates Promoter_Proximal_Pausing Promoter-Proximal Pausing (NELF/DSIF) Elongation Productive Elongation RNAPII->Elongation Phosphorylation of RNAPII CTD Inhibitor CDK9 Inhibitor (e.g., 3h-Imidazo[4,5-c] pyridine-7-carboxylic acid) Inhibitor->Active_PTEFb Inhibits

Caption: The CDK9 signaling pathway and the point of inhibitor intervention.

Experimental_Workflow Start Novel Compound (this compound) Biochemical_Assay In Vitro Kinase Assay (Determine IC50 against CDK9) Start->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Panel (Assess off-target effects) Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cellular Proliferation Assay (Determine anti-proliferative IC50) Selectivity_Profiling->Cellular_Assay Target_Engagement Western Blot (Confirm inhibition of CDK9-mediated phosphorylation in cells) Cellular_Assay->Target_Engagement Data_Analysis Comparative Data Analysis (Benchmark against known inhibitors) Target_Engagement->Data_Analysis

Caption: A typical experimental workflow for the evaluation of a novel CDK9 inhibitor.

Logical_Comparison cluster_evaluation Evaluation Metrics Novel_Compound This compound Potency Potency (IC50) Novel_Compound->Potency Selectivity Selectivity (Kinase Panel) Novel_Compound->Selectivity Cellular_Activity Cellular Activity Novel_Compound->Cellular_Activity Known_Inhibitors Known CDK9 Inhibitors (e.g., Flavopiridol, AZD4573) Known_Inhibitors->Potency Known_Inhibitors->Selectivity Known_Inhibitors->Cellular_Activity Conclusion Comparative Assessment: Superior, Inferior, or Equivalent? Potency->Conclusion Selectivity->Conclusion Cellular_Activity->Conclusion

Caption: Logical framework for the comparative analysis of a novel CDK9 inhibitor.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key assays in the evaluation of CDK9 inhibitors.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified CDK9.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against CDK9/Cyclin T1.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the CDK9/Cyclin T1 enzyme to the wells and briefly incubate.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

  • Add the kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the anti-proliferative IC50 of the test compound in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MV4-11 for acute myeloid leukemia)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Test compound (serially diluted in culture medium)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours under standard cell culture conditions.

  • Equilibrate the plate and its contents to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence with a plate reader. The signal is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Target Engagement

This technique is used to confirm that the inhibitor is engaging its target in a cellular context by assessing the phosphorylation status of a known CDK9 substrate.

Objective: To determine if the test compound inhibits the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2 in treated cells.

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2, anti-total RNAPII, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of the test compound for a specified duration (e.g., 6 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation levels relative to the total protein and loading control.

Safety Operating Guide

Navigating the Disposal of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid (CAS: 1234616-39-7), a heterocyclic compound often utilized in medicinal chemistry.

Hazard Profile and Safety Precautions

Based on data from related compounds, this compound is anticipated to possess the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The following procedural guidance is based on best practices for the disposal of heterocyclic and carboxylic acid compounds.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or contaminated this compound solid should be collected in a clearly labeled, sealed container. The container should be designated for "non-halogenated solid chemical waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for "non-halogenated liquid chemical waste." Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, and gloves, that come into direct contact with the compound should be disposed of as solid chemical waste.

2. Container Management:

  • All waste containers must be in good condition and compatible with the chemical.

  • Labels should clearly state the contents, including the full chemical name, and display the appropriate hazard symbols.

  • Containers must be kept securely closed when not in use.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow all institutional guidelines for the storage of chemical waste.

4. Final Disposal:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[2][3][4]

  • Do not dispose of this chemical down the drain or in regular trash.[2][4]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Quantitative Data Summary

For quick reference, the following table summarizes key identifiers for this compound.

PropertyValue
Molecular Formula C7H5N3O2
Molecular Weight 163.136 g/mol [1]
CAS Number 1234616-39-7[1]
PubChem CID 68899548[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G Figure 1. Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Identify Waste Type (Solid, Liquid, Contaminated) B Segregate into Labeled, Compatible Containers A->B C Store in Designated Waste Area B->C D Consult Institutional EHS Department C->D E Arrange for Pickup by Licensed Waste Disposal Vendor D->E F Proper Off-Site Disposal E->F

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid. The following procedures are based on best practices for handling analogous pyridine and imidazole-based compounds and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Recommended PPE for Handling this compound

Scenario Required Personal Protective Equipment (PPE)
Routine Handling (Small Quantities in a Fume Hood) Primary: • Chemical-resistant gloves (Nitrile or Neoprene recommended)[6] • Safety goggles with side shields or a face shield[1][7] • Fully-buttoned laboratory coat[1][8] Secondary: • Appropriate respiratory protection may be necessary if dusts are generated.
Weighing and Preparing Solutions Primary: • Chemical-resistant gloves (Nitrile or Neoprene recommended)[6] • Tightly fitting safety goggles • Laboratory coat[1] Secondary: • Use of a chemical fume hood is strongly recommended to avoid inhalation of dust or vapors.[1][6][7]
Spill Cleanup Primary: • Chemical-resistant gloves (Butyl rubber may be recommended for larger spills of similar compounds)[9] • Chemical splash goggles and a face shield[6] • Impervious clothing or a chemical-resistant apron over a lab coat[3] Secondary: • Respiratory protection (e.g., NIOSH-approved respirator with appropriate cartridges) should be used, especially for large spills or in poorly ventilated areas.[7][9]
Waste Disposal Primary: • Chemical-resistant gloves (Nitrile or Neoprene recommended)[6] • Safety goggles[1] • Laboratory coat[1]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator (if required): Perform a seal check to ensure it fits properly.

  • Goggles/Face Shield: Put on safety goggles and/or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[4]

Doffing Procedure:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the designated hazardous waste container.[4]

  • Goggles/Face Shield: Remove by handling the strap or sides, avoiding contact with the front.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Operational and Disposal Plan

All waste containing this compound must be treated as hazardous waste.[10][11]

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Contaminated Solid Waste Place in a designated, sealed, and clearly labeled hazardous waste container. This includes used gloves, absorbent materials from spills, and contaminated weighing paper.[1]
Unused or Waste Chemical Collect in a compatible, sealed container that is clearly labeled with "Hazardous Waste" and the full chemical name.[1][9] Do not mix with other waste streams unless compatibility is confirmed.[1]
Contaminated Sharps Dispose of in a designated sharps container for hazardous chemical waste.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]

Spill Response:

  • Evacuate: Immediately evacuate the affected area if the spill is large or in a poorly ventilated space.[9]

  • Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.[9]

  • Contain: For small spills, if trained to do so, use an inert absorbent material like sand or vermiculite to contain the spill.[1][11]

  • Clean: Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area as directed by your institution's safety protocols.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Assess_Task Assess Task (e.g., Weighing, Synthesis) Select_PPE Select Appropriate PPE (See Table) Assess_Task->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Handle_Chemical->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

References

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